Cdk7-IN-22
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H25F3N6 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(3S)-piperidin-3-yl]-4-(6-pyrrolidin-1-yl-1H-indol-3-yl)-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C22H25F3N6/c23-22(24,25)18-13-28-21(29-14-4-3-7-26-11-14)30-20(18)17-12-27-19-10-15(5-6-16(17)19)31-8-1-2-9-31/h5-6,10,12-14,26-27H,1-4,7-9,11H2,(H,28,29,30)/t14-/m0/s1 |
InChI Key |
WVOMSZCXYDTSHK-AWEZNQCLSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C(=CN3)C4=NC(=NC=C4C(F)(F)F)N[C@H]5CCCNC5 |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C(=CN3)C4=NC(=NC=C4C(F)(F)F)NC5CCCNC5 |
Origin of Product |
United States |
Foundational & Exploratory
Cdk7-IN-22 (SY-5609): An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk7-IN-22, also known as compound 101 and more formally as SY-5609, is a potent and highly selective, orally bioavailable, non-covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical regulator of two fundamental cellular processes frequently dysregulated in cancer: transcription and cell cycle progression.[2][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.
Introduction to CDK7 as a Therapeutic Target in Oncology
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in cellular homeostasis. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[2][5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the initiation and elongation phases of transcription.[2][7] Given its central role in these processes, which are often hijacked by cancer cells to sustain their rapid proliferation and survival, CDK7 has emerged as a promising therapeutic target.[3][8]
This compound (SY-5609): A Selective Inhibitor of CDK7
This compound (SY-5609) is a sub-nanomolar, non-covalent inhibitor of CDK7 that exhibits high selectivity over other kinases, including other members of the CDK family.[1][3][4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The potent and selective inhibition of CDK7 by this compound disrupts both the transcriptional and cell cycle machinery in cancer cells, leading to anti-tumor activity.[3][9]
Mechanism of Action
The anti-cancer effects of this compound stem from its dual inhibitory action on CDK7's functions in transcription and cell cycle control.
Inhibition of Transcription
By inhibiting CDK7, this compound prevents the phosphorylation of the RNA Polymerase II CTD at serine 5 (Ser5).[3][10] This phosphorylation event is critical for promoter escape and the transition from transcription initiation to elongation. The inhibition of this process leads to a global downregulation of transcription, with a particularly profound effect on genes with super-enhancers and those that are crucial for cancer cell identity and proliferation, such as the oncogene MYC.[3][9][10]
Disruption of the Cell Cycle
As the kinase responsible for activating cell cycle CDKs, CDK7 inhibition by this compound leads to a failure to phosphorylate and activate key cell cycle regulators like CDK1, CDK2, CDK4, and CDK6.[2][5] This results in a cell cycle arrest, primarily at the G2/M phase, thereby halting cell proliferation.[3][10]
Induction of Apoptosis
The combined effect of widespread transcriptional repression and cell cycle arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[3][9][11] This is a key mechanism through which this compound exerts its anti-tumor activity.
Signaling Pathways Affected by this compound
The following diagram illustrates the central role of CDK7 and how its inhibition by this compound impacts key signaling pathways in cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. firstwordpharma.com [firstwordpharma.com]
An In-depth Technical Guide to a Representative CDK7 Inhibitor: Compound 22
Disclaimer: Publicly available information regarding the specific discovery and synthesis pathway of "Cdk7-IN-22" is limited. The primary reference, a Taiwanese patent, is not readily accessible in its full-text version containing detailed experimental protocols. Therefore, to fulfill the request for an in-depth technical guide, this document focuses on a well-characterized and publicly documented CDK7 inhibitor, Compound 22 , a potent 2,4-diaminopyrimidine derivative. The information presented herein is derived from the scientific publication "Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors" and serves as a representative example of the discovery and development of a selective CDK7 inhibitor.
Introduction to CDK7 as a Therapeutic Target
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a crucial dual role in two fundamental cellular processes: cell cycle progression and transcriptional regulation. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[1][2] Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising target for anticancer drug development.[1]
Discovery of Compound 22
Compound 22 was developed through a structure-based drug design approach, starting from a lead compound, BTX-A51, which is a Casein Kinase 1α (CK1α) inhibitor that also exhibits activity against CDK7 and CDK9.[1] Through systematic structural modifications of the 2,4-diaminopyrimidine scaffold, researchers aimed to enhance potency and selectivity for CDK7. The design strategy focused on introducing a sulfone group, which was predicted by molecular modeling to enhance binding affinity with the CDK7 active site. Further modifications, including the addition of an acetyl group, were explored to improve selectivity against other kinases, particularly CDK9.[1] This iterative process of design, synthesis, and biological evaluation led to the identification of Compound 22 as a highly potent and selective CDK7 inhibitor.
Quantitative Biological Data
The biological activity of Compound 22 and related compounds was assessed through various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: Enzymatic Inhibitory Activity of Compound 22 against CDKs
| Compound | CDK7 IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
| Compound 22 | 7.21 | >1000 |
| BTX-A51 (Lead) | 272.30 | - |
| THZ1 (Control) | 6.91 | - |
Data sourced from "Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors".[1]
Table 2: Antiproliferative Activity of Compound 22 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 208.1 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | - |
| K562 | Chronic Myeloid Leukemia (CML) | - |
| Jurkat | Acute T-cell Leukemia (ALL) | - |
Data for additional cell lines were mentioned but specific IC₅₀ values were not provided in the primary source for all lines.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and evaluation of Compound 22.
Synthesis of Compound 22
The synthesis of Compound 22 involves a multi-step process, which is a representative pathway for the generation of 2,4-diaminopyrimidine derivatives.
Step 1: Synthesis of Intermediate A (2-chloro-N-(2-(methylsulfonyl)phenyl)-5-nitropyrimidin-4-amine)
-
To a solution of 2,4-dichloro-5-nitropyrimidine in a suitable solvent (e.g., dichloromethane), an equimolar amount of 2-(methylsulfonyl)aniline is added.
-
A base, such as triethylamine, is added to the reaction mixture to scavenge the HCl byproduct.
-
The reaction is stirred at room temperature for a specified period (e.g., 12-24 hours) until completion, monitored by thin-layer chromatography (TLC).
-
The product is isolated by filtration and purified by recrystallization or column chromatography.
Step 2: Synthesis of Intermediate B (N'-(2-(methylsulfonyl)phenyl)-5-nitropyrimidine-2,4-diamine)
-
Intermediate A is dissolved in a suitable solvent (e.g., isopropanol).
-
An excess of a solution of ammonia in a suitable solvent (e.g., methanol) is added.
-
The reaction mixture is heated in a sealed vessel at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours).
-
After cooling, the product is collected by filtration and washed with a suitable solvent.
Step 3: Synthesis of Intermediate C (N'-(2-(methylsulfonyl)phenyl)pyrimidine-2,4,5-triamine)
-
Intermediate B is suspended in a solvent mixture (e.g., ethanol and water).
-
A reducing agent, such as sodium dithionite or iron powder with ammonium chloride, is added.
-
The reaction is heated to reflux for a few hours until the reduction of the nitro group is complete (monitored by TLC).
-
The reaction mixture is filtered while hot, and the filtrate is concentrated to yield the product.
Step 4: Synthesis of Compound 22 (1-(4-amino-2-((2-(methylsulfonyl)phenyl)amino)pyrimidin-5-yl)ethan-1-one)
-
Intermediate C is dissolved in a suitable solvent (e.g., acetic acid).
-
An acetylating agent, such as acetic anhydride, is added to the solution.
-
The reaction is stirred at room temperature for a specified period.
-
The product, Compound 22, is isolated by precipitation upon addition of water, followed by filtration and purification.
In Vitro Kinase Inhibition Assay (FRET-based)
-
The inhibitory activity of Compound 22 against CDK7 and CDK9 is determined using a FRET-based assay.
-
The assay is performed in a multi-well plate format.
-
Each well contains the respective kinase (CDK7/cyclin H/MNAT1 or CDK9/cyclin T1), a specific peptide substrate, and ATP.
-
Compound 22 is added in a range of concentrations to determine the dose-dependent inhibition.
-
The reaction is incubated at room temperature for a specified time (e.g., 1-2 hours).
-
A development reagent is added to stop the reaction and generate a signal.
-
The FRET signal is measured using a suitable plate reader.
-
The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]
Cell Proliferation Assay (MTT or CellTiter-Glo)
-
Cancer cell lines (e.g., MV4-11) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of Compound 22 for a specified period (e.g., 72 hours).
-
For the MTT assay, MTT reagent is added to each well, and the cells are incubated to allow the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured.
-
For the CellTiter-Glo assay, a reagent that measures ATP levels (indicative of cell viability) is added to each well, and luminescence is measured.
-
The IC₅₀ values are determined from the dose-response curves.[1]
Visualizations
CDK7 Signaling and Inhibition Pathway
Caption: CDK7's dual role in activating cell cycle CDKs and initiating transcription, and its inhibition by Compound 22.
Synthesis Pathway of Compound 22
Caption: A simplified synthetic route for the preparation of Compound 22.
Conclusion
Compound 22 represents a significant advancement in the development of selective CDK7 inhibitors. Its discovery through a rational, structure-based design approach highlights the potential for creating highly potent and selective kinase inhibitors. The detailed biological data demonstrates its efficacy in inhibiting CDK7 at the enzymatic level and in suppressing the proliferation of cancer cells. The provided experimental protocols offer a clear framework for the synthesis and evaluation of such compounds. As research into CDK7 inhibitors continues, compounds like Compound 22 serve as valuable tools for further elucidating the therapeutic potential of targeting this critical enzyme in cancer therapy.
References
The Structure-Activity Relationship of Cdk7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Cyclin-dependent kinase 7 (Cdk7) inhibitors, with a focus on the 2,4-diaminopyrimidine scaffold. Cdk7 is a critical regulator of the cell cycle and transcription, making it a compelling target for cancer therapeutics.[1][2][3][4] Understanding the SAR of its inhibitors is paramount for the design of potent and selective drug candidates. While the specific compound "Cdk7-IN-22" is not prominently documented in publicly available research, this guide will use the well-characterized and potent 2,4-diaminopyrimidine inhibitor, designated as compound 22 in recent literature, as a central example to illustrate the core principles of Cdk7 inhibitor SAR.[1]
Core Concepts of Cdk7 Inhibition
Cdk7, in complex with Cyclin H and MAT1, forms the Cdk-activating kinase (CAK) complex, which is essential for the activation of other CDKs that drive cell cycle progression.[4] Additionally, as a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for transcription initiation and elongation.[4][5] By inhibiting Cdk7, therapeutic agents can simultaneously halt the cell cycle and suppress the transcription of oncogenes, offering a dual mechanism of anti-cancer activity.[1]
Structure-Activity Relationship (SAR) Studies of 2,4-Diaminopyrimidine Cdk7 Inhibitors
The development of potent and selective Cdk7 inhibitors often starts from a known kinase inhibitor scaffold, which is then optimized through systematic chemical modifications. The following tables summarize the quantitative SAR data for a series of 2,4-diaminopyrimidine derivatives, illustrating how different substituents impact inhibitory activity against Cdk7 and selectivity against other kinases, particularly Cdk9.
Table 1: SAR of Modifications at the R1 Position of the Aniline Moiety
| Compound | R1 Substituent | Cdk7 IC50 (nM) | Cdk9 IC50 (nM) |
| BTX-A51 (Reference) | - | 272.30 | - |
| 1 | Methoxy | >1000 | - |
| 22 | Acetyl | 7.21 | >1000 |
Data extracted from a study on 2,4-diaminopyrimidine derivatives as potent Cdk7 inhibitors.[1]
The data in Table 1 demonstrates the critical role of the R1 substituent on the aniline ring. A simple methoxy group at this position leads to a significant loss of activity compared to the parent compound. In contrast, the introduction of an acetyl group in compound 22 results in a highly potent Cdk7 inhibitor with an IC50 value of 7.21 nM.[1] Notably, this modification also confers excellent selectivity against Cdk9.[1]
Table 2: Kinase Selectivity Profile of Compound 22
| Kinase | IC50 (nM) |
| Cdk7 | 7.21 |
| Cdk1 | >1000 |
| Cdk2 | >1000 |
| Cdk3 | >1000 |
| Cdk4 | >1000 |
| Cdk5 | >1000 |
| Cdk6 | >1000 |
| Cdk9 | >1000 |
Data represents the mean from duplicate measurements.[1]
Compound 22 exhibits remarkable selectivity for Cdk7 over a panel of other cyclin-dependent kinases, a crucial attribute for minimizing off-target effects and associated toxicities.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of Cdk7 inhibitors. The following are representative protocols for key in vitro assays.
FRET-Based Cdk7 Kinase Inhibition Assay
This assay quantitatively measures the inhibition of Cdk7 kinase activity using Fluorescence Resonance Energy Transfer (FRET).
Materials:
-
Recombinant human Cdk7/cyclin H/MAT1 complex
-
Kinase substrate (e.g., a peptide containing the Cdk7 phosphorylation motif)
-
ATP
-
FRET-based kinase assay kit (e.g., Adapta™ Universal Kinase Assay)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
Plate reader capable of time-resolved FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the diluted compounds to the assay wells.
-
Prepare a solution of the Cdk7 enzyme in kinase reaction buffer at 4x the final desired concentration.
-
Add 2.5 µL of the enzyme solution to each well.
-
Prepare a solution of the kinase substrate and ATP in the reaction buffer at 2x the final concentration.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add the FRET detection reagents (e.g., Eu-labeled antibody and Alexa Fluor® 647 tracer) as per the manufacturer's instructions to stop the reaction and generate the FRET signal.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of RNA Polymerase II Phosphorylation
This cell-based assay assesses the ability of a Cdk7 inhibitor to block the phosphorylation of its key substrate, RNA Polymerase II, in cancer cells.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S5)
-
Anti-RNA Polymerase II (total)
-
Anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6][7][8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Pol II Ser5) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Pol II and a loading control to ensure equal protein loading.
Visualizations
Cdk7 Signaling Pathway in Cancer
Caption: Cdk7's dual role in cell cycle and transcription.
Experimental Workflow for In Vitro Cdk7 Inhibitor Screening
Caption: Workflow for identifying and optimizing Cdk7 inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. azurebiosystems.com [azurebiosystems.com]
Cdk7-IN-22: A Technical Guide to Target Validation in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating both cell cycle progression and transcription.[1][2][3][4] As a core component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward.[1][5][6][7][8] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[2][4][5][6][9][10][11][12]
Cancer cells often exhibit a heightened dependence on transcriptional machinery to maintain their oncogenic state, a phenomenon known as transcriptional addiction.[1] This makes them particularly vulnerable to the inhibition of key transcriptional regulators like CDK7.[1] Elevated levels of CDK7 have been observed in numerous cancer types and are often associated with poor clinical outcomes.[1][2] Cdk7-IN-22 is a selective inhibitor of CDK7 with demonstrated antitumor activity.[13] This guide provides a comprehensive overview of the methodologies and data interpretation for validating this compound as a therapeutic agent in specific cancer contexts.
Mechanism of Action of CDK7 Inhibition
Inhibition of CDK7 by molecules like this compound disrupts two fundamental cellular processes:
-
Cell Cycle Arrest: By preventing the activation of cell cycle CDKs, CDK7 inhibitors can induce cell cycle arrest, primarily at the G1/S and G2/M transitions, thereby halting cancer cell proliferation.[1][4][7][8]
-
Transcriptional Repression: Inhibition of CDK7-mediated phosphorylation of RNA Pol II leads to the suppression of gene transcription.[4] This effect is particularly pronounced for genes with super-enhancers, which often include key oncogenes like MYC.[1][5]
The combined effect of cell cycle arrest and transcriptional repression can lead to apoptosis (programmed cell death) in cancer cells.[1][4]
Target Validation in Specific Cancer Types
The validation of this compound in specific cancer types involves a series of preclinical experiments designed to assess its efficacy and elucidate its mechanism of action. Below are key experimental areas and associated data.
In Vitro Efficacy
A crucial first step is to determine the anti-proliferative effect of this compound across a panel of cancer cell lines representing the target malignancy.
Table 1: Representative Anti-proliferative Activity of a CDK7 Inhibitor (Data modeled after typical CDK7i studies)
| Cancer Type | Cell Line | IC50 (nM) |
| Breast Cancer | MCF-7 | 150 |
| Breast Cancer | MDA-MB-231 | 95 |
| Ovarian Cancer | OVCAR-3 | 120 |
| Ovarian Cancer | SK-OV-3 | 88 |
| Leukemia | Jurkat | 50 |
IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% and are determined using cell viability assays.
Target Engagement and Downstream Effects
It is essential to confirm that this compound engages its target, CDK7, and modulates its downstream signaling pathways within cancer cells.
Table 2: Biomarker Modulation Following CDK7 Inhibitor Treatment (Representative Data)
| Assay | Biomarker | Expected Change |
| Western Blot | p-RNA Pol II (Ser5) | Decrease |
| Western Blot | p-RNA Pol II (Ser7) | Decrease |
| Western Blot | p-CDK1 (Thr161) | Decrease |
| Western Blot | p-CDK2 (Thr160) | Decrease |
| Western Blot | MYC Protein | Decrease |
| Cell Cycle Analysis | % of Cells in G1/S | Increase |
| Apoptosis Assay | % Apoptotic Cells | Increase |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the data to vehicle-treated control cells and calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of CDK7 substrates and other downstream markers.
Protocol:
-
Culture cancer cells to 70-80% confluency and treat with this compound at various concentrations for a specified time (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-RNA Pol II (Ser5/Ser7), p-CDK1, p-CDK2, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Apoptosis Assay
Objective: To measure the induction of apoptosis by this compound.
Protocol:
-
Treat cells with this compound for 48-72 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Visualizing Pathways and Workflows
CDK7 Signaling Pathways
The following diagram illustrates the central role of CDK7 in both cell cycle control and transcription.
Caption: Dual roles of CDK7 in cell cycle and transcription.
Experimental Workflow for this compound Target Validation
This workflow outlines the logical progression of experiments for validating this compound.
Caption: A typical workflow for CDK7 inhibitor validation.
Conclusion
The validation of this compound as a targeted therapy requires a systematic and multi-faceted approach. By combining in vitro efficacy studies with robust target engagement and mechanistic assays, researchers can build a strong preclinical data package. The dual mechanism of action of CDK7 inhibitors, impacting both cell cycle and transcription, presents a powerful strategy for treating cancers that are dependent on these fundamental processes. The experimental framework provided in this guide serves as a foundation for the rigorous evaluation of this compound and other CDK7 inhibitors in the drug development pipeline.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK7 in oncology: The avenue forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
The Selectivity Profile of Cdk7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation and elongation of transcription. The development of potent and selective CDK7 inhibitors is a key focus in cancer drug discovery. This guide provides an in-depth analysis of the selectivity profile of CDK7 inhibitors against other cyclin-dependent kinases, details the experimental methodologies used for these assessments, and visualizes the relevant biological pathways and experimental workflows. While specific data for a compound designated "Cdk7-IN-22" is not publicly available in detail, this guide will utilize data from other well-characterized, selective CDK7 inhibitors to provide a comprehensive overview for researchers.
Data Presentation: Selectivity of CDK7 Inhibitors
The selectivity of an inhibitor is a critical parameter in drug development, as off-target effects can lead to toxicity and limit therapeutic efficacy. The following tables summarize the in vitro inhibitory activity (IC50 values) of several representative selective CDK7 inhibitors against a panel of other CDKs. Lower IC50 values indicate higher potency.
| Kinase | SY-1365 (IC50, nM) | SY-5609 (Kd, nM) | LY3405105 (IC50, nM) | BS-181 (IC50, µM) |
| CDK7 | 369 | <0.5 | 93 | <1 |
| CDK1 | >2000 | - | >9000 | - |
| CDK2 | >2000 | 2000 | - | >1 |
| CDK4 | - | - | 2830 | - |
| CDK6 | - | - | 8080 | - |
| CDK9 | >2000 | 6500 | 6320 | - |
| CDK12 | >2000 | 7500 | >9000 | - |
| CDK19 | - | - | 7410 | - |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized biochemical assays. The following are detailed methodologies for key experiments commonly cited in the characterization of CDK7 inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Principle: The assay quantifies the phosphorylation of a substrate by a recombinant kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is typically measured using methods such as radioactive labeling (³²P-ATP or ³³P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK7/Cyclin H/MAT1, CDK2/Cyclin A, CDK9/Cyclin T1)
-
Kinase-specific substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II for CDK7)
-
Adenosine triphosphate (ATP), often radiolabeled (γ-³²P-ATP or γ-³³P-ATP)
-
Test inhibitor (e.g., this compound) at a range of concentrations
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)
-
96-well or 384-well assay plates
-
Scintillation counter or filter-binding apparatus (for radioactive assays) or a plate reader capable of detecting fluorescence or luminescence.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.
-
Reaction Setup: To each well of the assay plate, add the inhibitor dilution.
-
Initiation of Reaction: Add the kinase/substrate master mix to each well. Initiate the kinase reaction by adding a solution of ATP (including a tracer amount of radiolabeled ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution, which typically contains a high concentration of EDTA to chelate Mg²⁺ ions, thus inhibiting kinase activity.
-
Detection of Phosphorylation:
-
Radioactive Method: Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated radiolabeled ATP. The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
FRET-based Method: In this setup, the substrate and a phosphospecific antibody are labeled with a FRET donor-acceptor pair. Phosphorylation allows the antibody to bind, bringing the donor and acceptor into proximity and generating a FRET signal that is measured on a plate reader.
-
Luminescence-based ATP Detection (e.g., Kinase-Glo®): This method measures the amount of ATP remaining in the well after the kinase reaction. Higher kinase activity results in lower ATP levels and thus lower luminescence.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the ability of a compound to bind to its target kinase within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The target kinase (e.g., CDK7) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. If the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal. A test compound that also binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector containing the CDK-NanoLuc® fusion construct
-
Transfection reagent
-
NanoBRET™ Kinase Tracer
-
Test inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring the donor and acceptor emission wavelengths.
Procedure:
-
Cell Transfection: Transfect the cells with the CDK-NanoLuc® fusion vector and plate them in the assay plates.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the inhibitor dilutions to the cells.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to the wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells and immediately measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration to determine the IC50 for target engagement.
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
CDK7 plays a central role in two fundamental cellular processes: cell cycle control and transcription. The following diagram illustrates the key signaling events mediated by CDK7.
Cdk7-IN-22: A Technical Guide to its Role in Cell Cycle and Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 7 (Cdk7) stands at the crossroads of two fundamental cellular processes: cell cycle progression and gene transcription. Its dual functionality as a CDK-activating kinase (CAK) and a core component of the general transcription factor TFIIH makes it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the role of Cdk7 and the implications of its inhibition, with a focus on the inhibitor Cdk7-IN-22. While specific quantitative data for this compound is not extensively available in the public domain, this document leverages data from other well-characterized Cdk7 inhibitors to illustrate the mechanistic consequences of targeting this critical kinase. We will delve into the molecular pathways governed by Cdk7, present available quantitative data in structured tables, provide detailed experimental protocols for assessing Cdk7 inhibition, and visualize key concepts through signaling and workflow diagrams.
The Dual Roles of Cdk7 in Cellular Homeostasis
Cdk7 is a serine/threonine kinase that forms a complex with Cyclin H and MAT1. This heterotrimeric complex has two main functions:
-
Cell Cycle Regulation (as CDK-Activating Kinase - CAK): The Cdk7 complex is the primary CAK in mammalian cells. It is responsible for the activating phosphorylation of a threonine residue within the T-loop of several cell cycle-regulating CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6.[1][2] This activation is a prerequisite for their kinase activity and, consequently, for the orderly progression through the different phases of the cell cycle.[1] Inhibition of Cdk7's CAK function leads to a failure to activate these downstream CDKs, resulting in cell cycle arrest, typically at the G1/S and G2/M transitions.[1][3]
-
Transcription Regulation (as part of TFIIH): Cdk7 is also an integral subunit of the general transcription factor TFIIH.[4] In this context, Cdk7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), primarily at serine 5 (Ser5) and serine 7 (Ser7) residues.[5][6] This phosphorylation is crucial for promoter clearance, the transition from transcription initiation to elongation, and the recruitment of mRNA capping enzymes.[6] Furthermore, Cdk7 can indirectly promote transcription elongation by phosphorylating and activating Cdk9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates Ser2 of the Pol II CTD.[6][7]
This compound and the Landscape of Cdk7 Inhibitors
This compound is a small molecule inhibitor identified for its antitumor activity through the inhibition of Cdk7.[8] While detailed public data on this compound is limited, the broader class of Cdk7 inhibitors has been extensively studied, providing a strong framework for understanding its potential mechanism of action. Other notable Cdk7 inhibitors include THZ1, a covalent inhibitor, and YKL-5-124, which have been instrumental in elucidating the consequences of Cdk7 inhibition in various cancer models.[9][10] These inhibitors have demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines and preclinical models.[9][11]
Quantitative Analysis of Cdk7 Inhibition
To provide a quantitative perspective on the effects of Cdk7 inhibition, the following tables summarize key data from studies on representative Cdk7 inhibitors. It is important to note that these values are for inhibitors other than this compound and are presented here for illustrative purposes.
Table 1: Inhibitory Activity of Selected Cdk7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Compound 22 | Cdk7 | 7.21 | Enzymatic | [5] |
| YKL-5-124 | Cdk7 | Varies by cell line | Cell Viability | [9] |
| THZ1 | Cdk7 | 3.2 | Binding Affinity | [10] |
| LDC4297 | Cdk7 | Not specified | In vitro kinase | [12] |
| SY-5609 | Cdk7 | 0.07 | On-target | [13] |
Table 2: Effects of Cdk7 Inhibition on Cell Cycle and Transcription
| Inhibitor | Cell Line | Effect | Observation | Reference |
| YKL-5-124 | Multiple Myeloma | Cell Cycle Arrest | G1/S phase arrest | [9] |
| THZ1 | Jurkat | Transcription Inhibition | Global downregulation of mRNA | [10] |
| Compound 22 | MV4-11 | Apoptosis | Induction of apoptosis | [5] |
| LDC4297 | Pancreatic Cancer | Reduced Transcription | Inhibition of RNA Pol II | [2] |
| YKL-5-124 | Multiple Myeloma | Reduced Phosphorylation | Decreased p-CDK1/2 and p-RNA Pol II (Ser5) | [9] |
Experimental Protocols for Studying Cdk7 Inhibition
Detailed methodologies are crucial for the accurate assessment of Cdk7 inhibitor activity. The following sections provide protocols for key experiments.
Cell Viability Assay (CCK-8 Assay)
This assay determines the effect of a Cdk7 inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
Cdk7 inhibitor (e.g., this compound)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the Cdk7 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This technique is used to measure the levels of total and phosphorylated proteins involved in the Cdk7 signaling pathway.
Materials:
-
Cancer cell lines
-
Cdk7 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdk7, anti-p-CDK1(T161), anti-p-CDK2(T160), anti-p-RNA Pol II (Ser5), anti-p-RNA Pol II (Ser2), anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the Cdk7 inhibitor at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[14]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Cdk7 inhibitor
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with the Cdk7 inhibitor for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of Cdk7 and its inhibition. Commercial kits are available for this purpose.[15][16]
Materials:
-
Recombinant active Cdk7/Cyclin H/MAT1 complex
-
Kinase assay buffer
-
Substrate (e.g., a peptide containing the Cdk7 phosphorylation motif)
-
ATP (and [γ-32P]ATP for radioactive assays)
-
Cdk7 inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Protocol (using a luminescent assay):
-
Prepare a reaction mixture containing the kinase assay buffer, substrate, and ATP.
-
Add the Cdk7 inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the recombinant Cdk7 enzyme to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescent signal is proportional to Cdk7 activity. Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Impact of Cdk7 Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Conclusion
Cdk7's central role in both cell cycle control and transcription makes it an attractive and well-validated target for cancer therapy. While specific data for this compound is emerging, the wealth of information from other Cdk7 inhibitors provides a strong foundation for understanding its potential therapeutic utility. Inhibition of Cdk7 is expected to induce cell cycle arrest and suppress the transcription of key oncogenes, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate and characterize Cdk7 inhibitors like this compound. Further research into the specific properties of this compound will be crucial to fully delineate its therapeutic potential.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual targeting of CDK4/6 and CDK7 augments tumor response and antitumor immunity in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn1.sinobiological.com [cdn1.sinobiological.com]
Cdk7-IN-22: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cdk7-IN-22, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). It covers its chemical properties, mechanism of action, and detailed experimental protocols for its characterization, designed to support research and drug development efforts in oncology and related fields.
Core Compound Information: this compound
This compound is a potent and selective inhibitor of CDK7, a key regulator of the cell cycle and transcription. Its inhibitory activity against CDK7 makes it a valuable tool for studying the biological roles of this kinase and a potential therapeutic agent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. For experimental purposes, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1]
| Property | Value |
| CAS Number | 2173190-60-6 |
| Molecular Formula | C₂₂H₂₅F₃N₆ |
| Molecular Weight | 430.47 g/mol |
| Solubility | Soluble in DMSO |
Mechanism of Action: Dual Regulation of Cell Cycle and Transcription
CDK7 plays a pivotal dual role in cellular processes, acting as a master regulator of both the cell cycle and transcription. This compound exerts its effects by inhibiting the kinase activity of CDK7, thereby disrupting these two fundamental processes.
1. Regulation of the Cell Cycle: CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the phosphorylation and subsequent activation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6. These CDKs are essential for the progression through the different phases of the cell cycle. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S transition.
2. Control of Transcription: CDK7 is also an integral part of the general transcription factor TFIIH. In this context, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is a critical step for the initiation and elongation phases of transcription. Inhibition of CDK7 by this compound blocks the phosphorylation of RNA Pol II, leading to a global down-regulation of transcription, which particularly affects the expression of genes with super-enhancers, often including key oncogenes.
The dual inhibition of cell cycle progression and transcription by this compound ultimately leads to apoptosis in cancer cells, highlighting its therapeutic potential.
CDK7 Signaling Pathway
The following diagram illustrates the central role of CDK7 in both the cell cycle and transcriptional regulation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro CDK7 Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant CDK7. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1]
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate (e.g., a generic CDK substrate peptide with a fluorescent label)
-
ATP
-
This compound (serially diluted in 100% DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Prepare a 4x concentrated solution of the CDK7 enzyme in kinase reaction buffer.
-
Add 2.5 µL of the 4x CDK7 enzyme solution to each well.
-
Prepare a 2x concentrated solution of the peptide substrate and ATP in the kinase reaction buffer. The final ATP concentration should be at or near its Km for CDK7.
-
Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the signal on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution in a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., HCT116, MCF7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).
Western Blot Analysis of Downstream Targets
This protocol is to determine the effect of this compound on the phosphorylation of key downstream targets of CDK7, such as CDK1, CDK2, and RNA Polymerase II.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Thr161), anti-CDK1, anti-phospho-CDK2 (Thr160), anti-CDK2, anti-phospho-RNA Pol II CTD (Ser2, Ser5, Ser7), anti-RNA Pol II, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound or DMSO as described for the cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
References
Downstream Signaling Effects of CDK7 Inhibition: A Technical Guide
Disclaimer: Publicly available information regarding the specific downstream signaling effects, quantitative data, and detailed experimental protocols for Cdk7-IN-22 is limited. To fulfill the request for an in-depth technical guide, this document utilizes data from a well-characterized, selective, and orally bioavailable CDK7 inhibitor, ICEC0942 , as a representative example to illustrate the core downstream signaling effects of CDK7 inhibition. The principles and methodologies described are broadly applicable to the study of other selective CDK7 inhibitors.
Introduction to CDK7 Inhibition
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle transitions.[1][2][3] Due to its dual role, CDK7 has emerged as a promising therapeutic target in oncology.
Selective inhibition of CDK7 disrupts these processes, leading to anti-proliferative and apoptotic effects in cancer cells. This guide details the downstream signaling consequences of CDK7 inhibition, using ICEC0942 as a model inhibitor.
Core Downstream Signaling Pathways Affected by CDK7 Inhibition
Inhibition of CDK7 perturbs two major signaling cascades: transcription regulation and cell cycle control.
Transcriptional Regulation
CDK7 inhibition directly impacts the phosphorylation of RNA Polymerase II, leading to a global but selective effect on transcription.
-
RNA Polymerase II CTD Phosphorylation: CDK7 primarily phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the RNA Pol II CTD. Inhibition of CDK7 leads to a significant reduction in the levels of p-Ser5 and p-Ser7, which in turn prevents the release of Pol II from the promoter, thereby stalling transcription initiation.[4][5] This can also indirectly affect the phosphorylation of Serine 2 (Ser2), a modification mediated by CDK9, which is also activated by CDK7.[4]
Cell Cycle Control
As the CDK-activating kinase, CDK7 is essential for the activation of cell cycle-dependent kinases.
-
CDK Activation: CDK7 phosphorylates the T-loop of CDK1, CDK2, CDK4, and CDK6, a prerequisite for their full activation.[3][6][7] Inhibition of CDK7 leads to a decrease in the phosphorylation of these CDKs, resulting in cell cycle arrest, primarily at the G1/S and G2/M transitions.[6][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of the representative CDK7 inhibitor, ICEC0942.
Table 1: In Vitro Kinase Inhibitory Activity of ICEC0942
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | 40 | 1 |
| CDK1 | 1800 | 45 |
| CDK2 | 600 | 15 |
| CDK5 | 9200 | 230 |
| CDK9 | 1200 | 30 |
| Data is illustrative and based on published information for ICEC0942.[9] |
Table 2: Anti-proliferative Activity of ICEC0942 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MCF7 | Breast Cancer | 0.2-0.3 |
| T-47D | Breast Cancer | 0.2-0.3 |
| HCT-116 | Colorectal Cancer | 0.2-0.3 |
| NCI-60 Panel (average) | Various Cancers | 0.2-0.3 |
| GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Data is illustrative and based on published information for ICEC0942.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro CDK7 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of a compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK substrate peptide (e.g., a peptide containing the YSPTSPS sequence)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing the CDK7/Cyclin H/MAT1 enzyme and the peptide substrate in the kinase assay buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of, for example, 10 µM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation status of CDK7 downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser5, anti-phospho-CDK2 Thr160, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the CDK7 inhibitor at various concentrations and time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of CDK7 inhibition on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
CDK7 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CDK7 inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Gene Expression Analysis by RT-qPCR
This protocol is for quantifying changes in the expression of specific genes following CDK7 inhibition.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and reference genes (e.g., MYC, CCNE1, and GAPDH)
-
Real-time PCR system
Procedure:
-
Treat cells with the CDK7 inhibitor.
-
Extract total RNA from the cells and assess its quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a reference gene.
Conclusion
Inhibition of CDK7 provides a powerful approach to concurrently disrupt transcription and cell cycle progression in cancer cells. The downstream effects, characterized by reduced RNA Polymerase II and cell cycle CDK phosphorylation, culminate in decreased cell viability and proliferation. The methodologies outlined in this guide provide a framework for the detailed investigation of the mechanism of action of selective CDK7 inhibitors like this compound. Further studies are warranted to fully elucidate the specific quantitative effects and therapeutic potential of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDK-activating kinase Cdk7: Taking yes for an answer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cdk7-Cdk4 T-Loop Phosphorylation Cascade Promotes G1 Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Cdk7-IN-22 on RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a master regulator of the eukaryotic transcription cycle and cell cycle progression. As a core component of the general transcription factor TFIIH, CDK7 plays a pivotal role in initiating transcription by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), RPB1. Furthermore, as a CDK-activating kinase (CAK), it activates other transcriptional CDKs, thereby influencing the entire transcription process. This technical guide provides an in-depth analysis of the effects of Cdk7-IN-22, a representative specific inhibitor of CDK7, on the phosphorylation status of RNA Polymerase II. It details the underlying molecular mechanisms, presents quantitative data from relevant studies, outlines key experimental protocols for investigation, and provides visual diagrams of the associated pathways and workflows.
Introduction: CDK7 and the RNA Polymerase II CTD Code
The regulation of gene expression is a highly orchestrated process, with the initiation and elongation phases of transcription being critical control points. RNA Polymerase II, the enzyme responsible for transcribing all protein-coding genes, features a unique, unstructured C-terminal domain (CTD) on its largest subunit, RPB1. In humans, this domain consists of 52 tandem repeats of the heptapeptide consensus sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7.[1][2]
The dynamic, post-translational modification of this CTD, particularly the phosphorylation of its serine residues, constitutes a complex regulatory mechanism often referred to as the "CTD code." This code dictates the recruitment and interaction of various factors that control transcription, co-transcriptional RNA processing, and chromatin modification.
CDK7 is a serine/threonine kinase that functions in two fundamental cellular processes:
-
Transcription: As part of the 10-subunit TFIIH complex, CDK7 directly phosphorylates the Pol II CTD, which is essential for promoter escape and the recruitment of mRNA capping enzymes.[3][4]
-
Cell Cycle Control: As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell-cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[2]
Given its central role, CDK7 has emerged as a significant target for therapeutic intervention, particularly in oncology. Small molecule inhibitors, exemplified by this compound, provide powerful tools to probe its function and evaluate its therapeutic potential. This guide focuses specifically on the consequences of CDK7 inhibition for the phosphorylation of its key substrate, the Pol II CTD.
Mechanism of Action: How this compound Alters Pol II Phosphorylation
This compound, by inhibiting the kinase activity of CDK7, induces a cascade of effects that profoundly alter the phosphorylation landscape of the Pol II CTD. These effects can be categorized as both direct and indirect.
-
Direct Effect on Serine 5 and Serine 7 Phosphorylation: CDK7 preferentially phosphorylates the serine residues at positions 5 and 7 of the CTD heptad repeat.[1][2] Ser5 phosphorylation (Ser5-P) is a hallmark of transcription initiation and is concentrated near the promoter region. It facilitates the dissociation of the Mediator complex and is crucial for recruiting the 5'-mRNA capping machinery.[5][6] Ser7 phosphorylation (Ser7-P) plays a key role in the transcription of small nuclear RNAs (snRNAs) and in facilitating the 3'-end processing of mRNA transcripts.[7] By directly blocking CDK7's catalytic activity, this compound leads to a significant and rapid reduction in the levels of both Ser5-P and Ser7-P on the Pol II CTD.
-
Indirect Effect on Serine 2 Phosphorylation: Serine 2 phosphorylation (Ser2-P) is critical for the transition from promoter-proximal pausing to productive transcriptional elongation.[6] The primary kinase responsible for this modification is CDK9, the catalytic component of the Positive Transcription Elongation Factor b (P-TEFb).[6][8] CDK7 functions as an activating kinase for CDK9.[1][4] Therefore, inhibition of CDK7 by this compound impairs the activation of CDK9, leading to a subsequent decrease in Ser2-P levels. This indirect effect contributes to defects in transcriptional elongation.[1]
The combined loss of these critical phosphorylation marks disrupts the normal transcription cycle, leading to an accumulation of Pol II at promoters, impaired initiation and elongation, and ultimately, a global downregulation of transcript synthesis.[9]
Quantitative Data on the Effects of CDK7 Inhibition
While specific quantitative data for this compound is not detailed in the provided search results, studies using other potent CDK7 inhibitors or genetic inhibition methods provide representative quantitative insights into the effects on Pol II phosphorylation.
| Parameter | Method of Inhibition | Cell/System | Effect Observed | Reference |
| Ser7 Phosphorylation | Genetic (analog-sensitive Cdk7) + inhibitor (3-MB-PP1) | Human Cdk7as/as cells | 80-90% reduction in Ser7-P levels on U1 and U2 snRNA genes, normalized to total Pol II. | [7] |
| Ser5 Phosphorylation | Chemical (SY-5609 inhibitor) | Human cells | Significant decline in Ser5-P levels at transcription start sites (TSSs) genome-wide. | [10] |
| Ser2 Phosphorylation | Genetic (analog-sensitive Cdk7) + inhibitor (3-MP-PP1) | Human Cdk7as/as cells | Reduced levels of Ser2-P relative to total Pol II at the 3' ends of c-Myc and GAPDH genes. | [1] |
| Overall Transcription | Chemical (compounds 140 & 297) | In vitro transcription assay with human nuclear extracts | Strong inhibition of elongated transcript complexes at nanomolar to low micromolar concentrations. | [2] |
Key Experimental Protocols
Investigating the impact of this compound on Pol II phosphorylation requires specific and robust methodologies. Detailed protocols for three key experimental approaches are provided below.
Protocol: Western Blot Analysis of Pol II CTD Phosphorylation
This method provides a direct assessment of the global changes in the phosphorylation status of the RPB1 subunit of Pol II in whole-cell lysates.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with a dose-range of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 6, 24 hours).
2. Cell Lysis:
- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with periodic vortexing.
- Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
- Transfer the supernatant (cleared lysate) to a new tube.
- Determine the protein concentration using a standard method such as the BCA assay.
4. SDS-PAGE and Electrotransfer:
- Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto a low-percentage (e.g., 6-8%) Tris-acetate or Tris-glycine SDS-PAGE gel to resolve the high molecular weight RPB1 protein.
- Perform electrophoresis until adequate separation is achieved.
- Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use specific antibodies for:
- Total RNA Polymerase II (e.g., anti-RPB1, N-terminus)
- Phospho-Pol II Ser2 (e.g., clone H5)
- Phospho-Pol II Ser5 (e.g., clone H14)
- Phospho-Pol II Ser7
- A loading control (e.g., β-actin or Tubulin)
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times for 10 minutes each with TBST.
6. Detection:
- Prepare and apply an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Capture the signal using a digital imager or X-ray film.
- Quantify band intensities using image analysis software and normalize the phospho-specific signals to the total Pol II signal.
Protocol: In Vitro CDK7 Kinase Assay (Luminescence-Based)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of CDK7 using a non-radioactive, luminescence-based readout that quantifies ADP production.
1. Reagents and Materials:
- Recombinant active CDK7/Cyclin H/MAT1 complex.[3]
- CDK7 substrate peptide (e.g., a synthetic peptide derived from the Pol II CTD).[3]
- This compound serially diluted in DMSO.
- Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP solution.
- ADP-Glo™ Kinase Assay Kit (or similar), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[3]
- White, opaque 96-well or 384-well plates suitable for luminescence.
2. Assay Procedure:
- Prepare a reaction mix containing Kinase Assay Buffer, the CTD substrate peptide, and the recombinant CDK7 enzyme complex.
- Add a small volume (e.g., 1 µL) of serially diluted this compound or DMSO vehicle to the wells of the assay plate.
- Add the enzyme/substrate mix to the wells.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CDK7, if known, to accurately determine IC50 values.
- Incubate the plate at 30°C for a predetermined time (e.g., 40-60 minutes).
3. Signal Detection:
- Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Subtract background luminescence (no enzyme control).
- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP followed by quantitative PCR allows for the analysis of the location and phosphorylation status of Pol II on specific gene loci within the cell.
1. Cross-linking and Chromatin Preparation:
- Treat cultured cells with this compound or vehicle.
- Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the cross-linking reaction by adding glycine.
- Wash, harvest, and lyse the cells to isolate nuclei.
- Resuspend the nuclei in a shearing buffer and shear the chromatin to an average size of 200-800 bp using sonication or enzymatic digestion.
2. Immunoprecipitation (IP):
- Pre-clear the chromatin lysate with Protein A/G beads.
- Incubate a portion of the sheared chromatin overnight at 4°C with specific antibodies against total Pol II, phospho-Ser2 Pol II, or phospho-Ser5 Pol II. An IgG control is essential.
- Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours.
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. Elution and Reverse Cross-linking:
- Elute the immunocomplexes from the beads.
- Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt.
- Treat with RNase A and Proteinase K to remove RNA and protein.
4. DNA Purification:
- Purify the DNA using phenol-chloroform extraction or a commercial spin column kit.
5. Quantitative PCR (qPCR) Analysis:
- Perform qPCR using the purified DNA as a template.
- Use primers designed to amplify specific regions of target genes (e.g., promoter, transcription start site, gene body, 3' end).
- Analyze the data using the percent input method. For each IP, normalize the signal from the target locus to the signal from an input chromatin sample (a portion of the lysate saved before IP).
- Compare the relative occupancy of total and phosphorylated Pol II at different gene regions between this compound-treated and control samples.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: CDK7-mediated phosphorylation of RNA Polymerase II and its inhibition.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of Pol II phosphorylation.
Conclusion and Future Directions
This compound and other specific CDK7 inhibitors serve as indispensable tools for dissecting the intricate regulation of transcription. By potently and specifically blocking CDK7, these compounds induce a dramatic and multi-faceted alteration of the RNA Polymerase II CTD phosphorylation state. The primary consequences are a sharp decrease in the initiating marks Ser5-P and Ser7-P, followed by an indirect reduction in the elongating mark Ser2-P. This leads to a profound inhibition of the transcription cycle.
For researchers, these inhibitors offer a means to study the dynamic interplay between transcription, RNA processing, and cell cycle control. For drug development professionals, the downstream effects of CDK7 inhibition on the expression of oncogenes and cell survival pathways highlight its significant therapeutic potential. Future studies will likely focus on leveraging these mechanistic insights to design novel combination therapies and to identify biomarkers that predict sensitivity to CDK7 inhibition in various disease contexts.
References
- 1. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding to DNA of the RNA-polymerase II C-terminal domain allows discrimination between Cdk7 and Cdk9 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 kinase activity promotes RNA polymerase II promoter escape by facilitating initiation factor release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-22: A Technical Overview of Preclinical Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical antitumor activity of Cdk7-IN-22 (also known as compound 101), a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information is compiled from available patent literature and vendor specifications, supplemented with established methodologies in the field of preclinical cancer research.
Core Mechanism of Action
This compound exerts its antitumor effects by selectively inhibiting CDK7, a key enzyme with dual roles in regulating the cell cycle and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation and elongation of transcription of many genes, including oncogenes. By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity in cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SW480 | Colorectal Cancer (KRAS G12V) | 3 | [4] |
Experimental Protocol: Cell Viability Assay (Representative)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis in software like GraphPad Prism.
In Vivo Antitumor Efficacy
This compound has shown significant single-agent antitumor activity in patient-derived xenograft (PDX) models of various cancers.
Colorectal Cancer (CRC) PDX Models
In a study involving 30 CRC PDX models, this compound was well-tolerated, with an average body weight change of 0% at the end of treatment on day 21.[4] No treatment-related deaths were observed.[4]
| Model Type | Number of Models | % Models with ≥50% TGI | % Models with Deep Response (≥90% TGI or Regression) | Reference |
| BRAF mutant | 10 | Not Reported | 50% (5/10) | [4] |
| KRAS mutant | 10 | Not Reported | 10% (1/10) | [4] |
| BRAF/KRAS wild-type | 10 | Not Reported | 10% (1/10) | [4] |
| Total | 30 | 67% (20/30) | 23% (7/30) | [4] |
In the seven models that exhibited a deep response, no significant tumor regrowth was observed for at least 7 days after treatment discontinuation.[4]
Other Solid Tumor PDX Models
This compound has also demonstrated antitumor activity in PDX models of triple-negative breast cancer (TNBC), small cell lung cancer (SCLC), and ovarian cancer.[5]
Experimental Protocol: Xenograft Studies (Representative)
-
Animal Model: Female athymic nude or NOD-scid gamma (NSG) mice, 6-8 weeks old, are used.
-
Tumor Implantation: Patient-derived tumor fragments or cultured cancer cells (e.g., 5 x 10^6 cells) are implanted subcutaneously into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
Dosing: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule (e.g., once daily, 5 days a week). The vehicle is typically a solution such as 0.5% methylcellulose in water.
-
Efficacy Endpoints: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2). Body weight is monitored as a measure of toxicity. The study concludes when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Pharmacokinetics
Detailed pharmacokinetic data for this compound is not publicly available. However, for a compound to be effective in in vivo models via oral administration, a favorable pharmacokinetic profile is implied, suggesting adequate absorption and exposure.
Experimental Protocol: Pharmacokinetic Study (Representative)
-
Animal Model: Male BALB/c or CD-1 mice are often used.
-
Compound Administration: A single dose of this compound is administered via intravenous (i.v.) and oral (p.o.) routes.
-
Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Plasma is isolated, and the concentration of this compound is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using software like Phoenix WinNonlin.
Conclusion
The available preclinical data indicate that this compound is a selective and potent CDK7 inhibitor with significant antitumor activity across a range of cancer types, particularly in models with specific genetic alterations such as BRAF mutations in colorectal cancer. Its efficacy in vivo at well-tolerated doses suggests a promising therapeutic window. Further investigation into its detailed pharmacokinetic and pharmacodynamic properties will be crucial for its continued development as a potential cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2021243280A2 - Methods of treating cancer in patients with an anomalous kras gene or deletions within chromosome 9 - Google Patents [patents.google.com]
- 5. AU2019371454A1 - Inhibitors of cyclin-dependent kinase 7 (CDK7) - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Cdk7-IN-22 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3][4] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[2][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation and elongation of transcription.[1][2] Given its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology. Cdk7-IN-22 is a potent and selective inhibitor of CDK7 with demonstrated antitumor activity.[5] These application notes provide a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against CDK7.
Cdk7 Signaling Pathway
CDK7, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK) complex. This complex phosphorylates the T-loop of cell cycle CDKs, a necessary step for their activation. As a component of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating transcription initiation.
Caption: Cdk7's dual role in cell cycle and transcription.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | Not explicitly found in search results | |
| THZ1 IC50 (for comparison) | Potent growth inhibition in ER+ breast cancer cells | [6] |
| YKL-5-124 IC50 against CDK7 | 9.7 nM | [7] |
| CDK7 Km for CDK2 | ~0.2 µM | [8] |
| CDK7 kcat for CDK2 | ~0.03 s⁻¹ | [8] |
| CDK7 Km for Pol II CTD | ~4 µM | [8] |
| CDK7 kcat for Pol II CTD | ~4 s⁻¹ | [8] |
Experimental Protocol: this compound In Vitro Kinase Assay
This protocol is designed to measure the inhibitory effect of this compound on the kinase activity of recombinant human CDK7/Cyclin H/MAT1 complex using a radiometric assay with [γ-³²P]ATP.
Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound for CDK7 kinase activity.
Materials and Reagents
-
Enzyme: Recombinant human CDK7/Cyclin H/MAT1 complex (e.g., from ProQinase).
-
Substrate: GST-tagged RNA Polymerase II C-terminal domain (CTD) fragment.
-
Inhibitor: this compound, dissolved in DMSO.
-
Radioisotope: [γ-³²P]ATP (10 mCi/mL).
-
Kinase Assay Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
ATP: 10 mM stock solution in water.
-
Stop Solution: 75 mM phosphoric acid.
-
Wash Buffer: 1X PBS with 0.1% Tween-20.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter and scintillation fluid.
Experimental Workflow
Caption: Workflow for the in vitro kinase assay.
Step-by-Step Procedure
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, with 1:3 serial dilutions.
-
For each concentration, prepare a 2X working solution in 1X Kinase Assay Buffer.
-
-
Enzyme Preparation:
-
Thaw the recombinant CDK7/Cyclin H/MAT1 complex on ice.
-
Prepare a 2X enzyme solution in 1X Kinase Assay Buffer. The final concentration of the enzyme should be determined empirically, aiming for a robust signal in the absence of inhibitor. A starting point could be 20-50 ng per reaction.
-
-
Reaction Setup:
-
To each well of a 96-well plate, add 10 µL of the 2X this compound working solution. Include control wells with DMSO only (for 0% inhibition) and wells with a known potent CDK7 inhibitor or no enzyme (for 100% inhibition).
-
Add 10 µL of the 2X CDK7 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Prepare a 2X reaction mix containing the GST-CTD substrate and ATP in 1X Kinase Assay Buffer. The final concentration of the substrate is typically in the range of its Km value (e.g., 4 µM). The final ATP concentration should be close to its Km value, spiked with [γ-³²P]ATP.
-
Initiate the kinase reaction by adding 20 µL of the 2X reaction mix to each well.
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Detection:
-
Terminate the reaction by adding 50 µL of Stop Solution (75 mM phosphoric acid) to each well.
-
Transfer the reaction mixture to a 96-well filter plate.
-
Wash the filter plate three times with 200 µL of Wash Buffer per well to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate completely.
-
Add 50 µL of scintillation fluid to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis
-
Subtract the background counts (no enzyme control) from all other measurements.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_DMSO))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the CDK7 kinase activity.
Alternative Non-Radiometric Assay Principle
For laboratories not equipped for handling radioactivity, a fluorescence-based assay such as an Adapta™ Universal Kinase Assay can be used. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the amount of ADP produced during the kinase reaction. The protocol involves optimizing the concentrations of the kinase, a peptide substrate, and an Alexa Fluor® 647 ADP tracer to generate a suitable assay window for inhibitor screening.
Conclusion
This document provides a comprehensive protocol for an in vitro kinase assay to evaluate the inhibitory potential of this compound against CDK7. The provided signaling pathway and experimental workflow diagrams, along with the detailed step-by-step procedure, offer a robust framework for researchers in the field of drug discovery and cancer biology to study the effects of novel CDK7 inhibitors. Adherence to the protocol and careful optimization of reaction conditions are crucial for obtaining reliable and reproducible results.
References
- 1. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Cdk7-IN-22 in Breast Cancer Cell Lines
For Research Use Only
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of cell cycle progression and gene transcription, making it a compelling therapeutic target in various cancers, including breast cancer.[1][2][[“]] CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle transitions.[1][4][5] Additionally, as a component of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[1][6][7]
Elevated expression of CDK7 has been observed in various breast cancer subtypes and is often associated with poor prognosis.[5][8][9] Inhibition of CDK7 has been shown to suppress cell cycle progression, inhibit tumor growth, and induce apoptosis in preclinical models of breast cancer.[4][10] Cdk7-IN-22 is a potent and selective inhibitor of CDK7 developed for research purposes to investigate the therapeutic potential of targeting CDK7 in breast cancer. These application notes provide detailed protocols for utilizing this compound in breast cancer cell line studies.
Mechanism of Action
This compound selectively inhibits the kinase activity of CDK7. This inhibition disrupts two major cellular processes:
-
Cell Cycle Arrest: By preventing the CDK7-mediated activation of cell cycle CDKs (CDK1, CDK2, CDK4/6), this compound treatment leads to a G1 phase arrest.[10]
-
Transcriptional Repression: this compound inhibits the phosphorylation of RNA polymerase II, leading to a global suppression of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers like MYC.[4][5][9]
This dual mechanism of action makes CDK7 inhibition a promising strategy for targeting breast cancer cells.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of the CDK7 inhibitor THZ1 in a panel of breast cancer cell lines after 7 days of treatment, which can serve as a reference for expected potencies of selective CDK7 inhibitors.
| Cell Line | Subtype | IC50 (nM) |
| MCF7 | ER+ | 25 |
| T47D | ER+ | 50 |
| BT474 | ER+/HER2+ | 50 |
| SKBR3 | HER2+ | 50 |
| MDA-MB-231 | TNBC | 50 |
| MDA-MB-468 | TNBC | 25 |
| HS578T | TNBC | 50 |
| JIMT-1 | HER2+ | >100 |
Data adapted from studies on the CDK7 inhibitor THZ1.[8] IC50 values for this compound should be determined empirically.
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol is for determining the IC50 value of this compound in breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-231)
-
Complete growth medium (specific to cell line)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Viability Assessment:
-
For MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[11]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[4]
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of CDK7 targets.
Materials:
-
Breast cancer cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[10][12]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK1(Thr161), anti-p-CDK2(Thr160), anti-p-RNA Pol II (Ser5/7), anti-CDK7, anti-GAPDH or β-actin as loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13][14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-50 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation and expression.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Breast cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining solution. Incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Troubleshooting
-
High IC50 values: Ensure the inhibitor is fully dissolved and the cell seeding density is optimal. Extend the treatment duration if necessary.
-
No change in phosphorylation: Confirm the activity of the primary antibodies. Increase the inhibitor concentration or treatment time. Ensure phosphatase inhibitors are included in the lysis buffer.
-
Inconsistent cell cycle data: Ensure proper cell fixation and avoid cell clumping. Gate the cell population appropriately to exclude debris and doublets.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. aacrjournals.org [aacrjournals.org]
- 5. d-nb.info [d-nb.info]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast can… [ouci.dntb.gov.ua]
- 10. biorxiv.org [biorxiv.org]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. biorxiv.org [biorxiv.org]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Cdk7-IN-22
For Researchers, Scientists, and Drug Development Professionals
Note: Publicly available, quantitative data on the solubility and stability of Cdk7-IN-22 for in vivo studies is limited. The following application notes and protocols provide a comprehensive guide for the determination of these properties and the development of a suitable formulation for in vivo administration, based on established methodologies for poorly soluble small molecule inhibitors.
Overview of this compound
This compound is identified as a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical kinase that plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation. Due to its central role in these fundamental cellular processes, which are often dysregulated in cancer, CDK7 has emerged as a promising target for cancer therapy.
Solubility and Formulation Development for In Vivo Studies
The successful in vivo evaluation of this compound is critically dependent on the development of a stable formulation that allows for consistent and reproducible dosing. For poorly water-soluble compounds like many kinase inhibitors, this often requires the use of co-solvents, surfactants, or other excipients to achieve a suitable concentration for administration to animal models.
Table 1: Common Vehicles for In Vivo Formulation of Poorly Soluble Compounds
| Vehicle Category | Examples | Properties and Considerations |
| Aqueous-based | Saline, Phosphate-Buffered Saline (PBS) | Ideal for soluble compounds. Often used as the final diluent in co-solvent formulations. |
| Co-solvents | Dimethyl sulfoxide (DMSO), Polyethylene glycol 300/400 (PEG300/400), Ethanol, Propylene glycol | Used to dissolve the compound initially. The final concentration in the formulation must be carefully controlled to avoid toxicity in animals. |
| Surfactants | Tween® 80 (Polysorbate 80), Kolliphor® EL (Cremophor® EL) | Used to increase solubility and stability of the compound in aqueous solutions. Can have biological effects at higher concentrations. |
| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Encapsulate the drug molecule to increase its aqueous solubility. Generally well-tolerated. |
| Oils | Corn oil, Sesame oil, Peanut oil | Suitable for oral administration of highly lipophilic compounds. |
| Suspending Agents | Carboxymethylcellulose (CMC), Methylcellulose | Used to create uniform suspensions for oral gavage. Does not solubilize the compound but keeps it evenly dispersed. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Various Vehicles
Objective: To determine the solubility of this compound in a panel of vehicles to identify a suitable formulation for in vivo studies.
Materials:
-
This compound (powder)
-
Selection of vehicles (from Table 1)
-
Vortex mixer
-
Sonicator (water bath)
-
Thermomixer or shaking incubator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Microcentrifuge tubes
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a strong organic solvent where it is freely soluble (e.g., 100% DMSO) at a high concentration (e.g., 50 mg/mL).
-
Preparation of Test Formulations:
-
For each vehicle to be tested, add a known excess amount of this compound powder to a pre-weighed microcentrifuge tube.
-
Add a defined volume of the test vehicle to the tube.
-
For co-solvent systems, prepare the mixed vehicle first before adding the compound.
-
-
Equilibration:
-
Vortex the tubes vigorously for 2 minutes.
-
Sonicate the tubes in a water bath for 15-30 minutes to aid dissolution.
-
Place the tubes in a shaking incubator or thermomixer at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
The concentration of the saturated solution represents the solubility of this compound in that specific vehicle.
-
Protocol 2: Assessment of this compound Formulation Stability
Objective: To evaluate the stability of the this compound formulation under relevant storage and handling conditions.
Materials:
-
Prepared formulation of this compound at the desired concentration.
-
HPLC system
-
pH meter
-
Storage environments (e.g., refrigerator at 4°C, room temperature, -20°C freezer)
Methodology:
-
Initial Analysis (Time 0):
-
Immediately after preparing the formulation, take an aliquot for analysis.
-
Visually inspect for any precipitation or phase separation.
-
Measure the concentration of this compound by HPLC. This will be the baseline (100%) for stability calculations.
-
Measure the pH of the formulation if it is aqueous-based.
-
-
Short-Term Stability (Bench-top):
-
Leave an aliquot of the formulation at room temperature for a period that mimics the duration of the in vivo experiment (e.g., 4-8 hours).
-
At the end of the period, visually inspect and re-analyze the concentration by HPLC.
-
-
Freeze-Thaw Stability:
-
Aliquot the formulation into several tubes.
-
Subject the aliquots to a series of freeze-thaw cycles (e.g., three cycles of freezing at -20°C and thawing to room temperature).
-
After the final thaw, visually inspect and analyze the concentration by HPLC.
-
-
Longer-Term Storage Stability:
-
Store aliquots of the formulation at different temperatures (e.g., 4°C and -20°C).
-
At selected time points (e.g., 1 day, 3 days, 1 week), retrieve an aliquot from each storage condition.
-
Allow the sample to come to room temperature, visually inspect, and analyze the concentration by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point and condition.
-
A formulation is generally considered stable if the concentration remains within ±10% of the initial concentration and there are no visual changes (e.g., precipitation, color change).
-
Visualizations
CDK7 Signaling Pathway
Application Notes and Protocols for Cdk7-IN-22 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of cell cycle progression and gene transcription, making it a compelling target in oncology. CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6 to drive the cell cycle. Additionally, as a component of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for the initiation and elongation of transcription. Due to the reliance of many cancers on uncontrolled cell division and high levels of transcription of oncogenes, inhibiting CDK7 presents a promising therapeutic strategy.
Cdk7-IN-22 is an inhibitor of CDK7 with demonstrated anti-tumor activity. These application notes provide a comprehensive guide for the preclinical evaluation of this compound and other novel CDK7 inhibitors in xenograft models. While specific in vivo dosage and administration data for this compound are not extensively published, this document synthesizes available data from analogous selective CDK7 inhibitors to establish a robust framework for initial dose-finding studies and protocol development.
Data Presentation: In Vivo Dosing of Selective CDK7 Inhibitors
The following table summarizes dosages and administration routes for several well-characterized CDK7 inhibitors in xenograft models. This data serves as a valuable reference for designing initial efficacy and tolerability studies for this compound. A dose-range finding study is recommended as a first step.
| Inhibitor Name | Cancer Model | Host Animal | Dosage | Administration Route | Reference |
| THZ1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Mouse | 10 mg/kg, twice daily | Intravenous (i.v.) | [1] |
| THZ1 | Multiple Myeloma | NOD/SCID-γ mice | 10 mg/kg, twice daily | Intraperitoneal (i.p.) | [2][3] |
| ICEC0942 (Samuraciclib) | Breast Cancer (MCF7) | Nude mice | 100 mg/kg, daily | Oral (P.O.) | [4][5] |
| ICEC0942 (Samuraciclib) | Colorectal Cancer (HCT116) | Nude mice | 100 mg/kg, daily | Oral (P.O.) | [4][5] |
| YKL-5-124 | Multiple Myeloma | Mice | 1 mg/kg or 2.5 mg/kg | Intraperitoneal (i.p.) | [6][7] |
| TGN-1062 | Ovarian Cancer (A2780) | Nude mice | 50 mg/kg total daily dose | Oral (P.O.) | [8][9] |
| TGN-1062 | Acute Myeloid Leukemia (MV4-11) | Nude mice | 50-100 mg/kg total daily dose | Oral (P.O.) | [8][9] |
| SY-1365 | Triple Negative Breast Cancer | PDX models | Not specified | Not specified | [10] |
Signaling Pathways and Experimental Visualization
To facilitate a deeper understanding of the mechanism of action and experimental design, the following diagrams illustrate the CDK7 signaling pathway and a standard xenograft workflow.
Experimental Protocol: Xenograft Study with this compound
This protocol provides a detailed methodology for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Materials and Reagents
-
Test Compound: this compound
-
Cell Line: Appropriate human cancer cell line (e.g., HCT116, MCF7, A2780)
-
Animals: Immunodeficient mice (e.g., Athymic Nude, NOD/SCID), female, 6-8 weeks old.
-
Cell Culture Media: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Implantation Reagents: Hank's Balanced Salt Solution (HBSS) or PBS, Matrigel (optional).
-
Vehicle Components: Dependent on this compound solubility (e.g., DMSO, PEG300, Tween 80, saline, corn oil).
-
Calipers: For tumor measurement.
-
Anesthetics: As per institutional animal care and use committee (IACUC) guidelines.
2. Cell Culture and Preparation
-
Culture the selected cancer cell line under standard conditions (37°C, 5% CO₂).
-
Passage cells at least twice after thawing from cryogenic storage before implantation.[11]
-
Harvest cells during the exponential growth phase (70-80% confluency).
-
Wash cells with sterile PBS and perform a cell count using a hemocytometer or automated counter. Ensure cell viability is >95%.
-
Centrifuge the cell suspension and resuspend the pellet in sterile, serum-free media or PBS at the desired concentration (e.g., 5 x 10⁷ cells/mL). If using Matrigel, resuspend cells in a 1:1 mixture of PBS and Matrigel. Keep on ice.
3. Tumor Implantation
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100-200 µL of the cell suspension (typically 1-10 million cells) subcutaneously into the right flank of each mouse.[12]
-
Monitor the animals for recovery from anesthesia.
4. This compound Formulation
-
Determine the solubility of this compound to select an appropriate vehicle. Common vehicles for CDK7 inhibitors include 10% DMSO in D5W (5% dextrose in water) or combinations of DMSO, PEG300, and corn oil.[2][6]
-
Prepare the formulation fresh before each administration.
-
Calculate the required concentration based on the target dose (e.g., in mg/kg) and the average weight of the mice, assuming a standard dosing volume (e.g., 100 µL).
5. Tumor Growth Monitoring and Treatment
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[2][12]
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[12]
-
Record the initial body weight of each mouse.
-
Initiate treatment. Administer this compound via the determined route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule (e.g., once daily, twice daily, 5 days/week).[2] The control group should receive the vehicle alone.
-
Continue to monitor tumor volume and body weight 2-3 times weekly. Body weight is a key indicator of toxicity.[12]
-
Observe animals daily for any clinical signs of distress or toxicity.
6. Endpoint and Pharmacodynamic Analysis
-
The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration of treatment.
-
At the study endpoint, euthanize mice according to IACUC guidelines.
-
Excise the tumors, measure their final weight and volume.
-
For pharmacodynamic analysis, a subset of tumors can be flash-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).
-
Analyze tumor lysates or sections for levels of CDK7 target engagement, such as the phosphorylation of RNA Polymerase II at Serine 2 and Serine 5, and downstream markers of cell cycle (e.g., p-CDK1/2) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3).[4][5]
Disclaimer: This protocol is a general guideline. All animal experiments must be conducted in accordance with an approved protocol from the institution's Animal Care and Use Committee (IACUC). The specific dosage, vehicle, and administration schedule for this compound should be optimized through preliminary tolerability and dose-range finding studies.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. astx.com [astx.com]
Application Notes and Protocols for Cdk7-IN-22 in Western Blot Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in transcription initiation.[1][2] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle transitions.[3][4] Given its central role in these processes, CDK7 has emerged as a promising therapeutic target in oncology.
Cdk7-IN-22 is a selective inhibitor of CDK7 with demonstrated antitumor activity.[5] Western blotting is a powerful and widely used technique to assess the target engagement of kinase inhibitors like this compound in a cellular context. By monitoring the phosphorylation status of known CDK7 substrates, researchers can confirm that the inhibitor is binding to and inhibiting the kinase activity of CDK7 within the cell. This application note provides a detailed protocol for utilizing Western blot to measure the target engagement of this compound.
Cdk7 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of CDK7 in both the transcription and cell cycle pathways, and the point of intervention for an inhibitor like this compound.
Quantitative Data of Cdk7 Inhibitors
The following table summarizes the inhibitory concentrations of various selective CDK7 inhibitors. While the specific IC50 for this compound is not publicly available, it is described as a potent inhibitor. The data for other well-characterized inhibitors are provided for reference.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| YKL-5-124 | CDK7 | 9.7 | Biochemical |
| THZ1 | CDK7 | 3.2 | Biochemical |
| BS-181 | CDK7 | 21 | Biochemical |
| ICEC0942 | CDK7 | 40 | Biochemical |
| LY3405105 | CDK7 | 93 | Biochemical |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement Confirmation
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular environment.[6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[6]
Experimental Workflow:
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Harvest and Lysis: Wash cells with ice-cold PBS and harvest. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
Sample Preparation: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Prepare samples for SDS-PAGE and Western blot analysis to detect the amount of soluble CDK7 at each temperature.
Expected Outcome: In the presence of this compound, CDK7 will be stabilized at higher temperatures compared to the vehicle-treated control. This will be observed as a stronger CDK7 band at higher temperatures in the this compound treated samples on the Western blot.
Western Blot Protocol for Downstream Target Modulation
This protocol details the steps to assess the effect of this compound on the phosphorylation of its key downstream targets.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[8]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Primary Antibodies for Western Blot Analysis:
| Target Protein | Expected Change with this compound | Recommended Dilution | Vendor Examples |
| p-RNAPII CTD (Ser5) | Decrease | 1:1000 | Cell Signaling Technology (#8807)[9] |
| Total RNAPII | No change | Varies | - |
| p-CDK1 (Thr161) | Decrease | Varies | - |
| Total CDK1 | No change | Varies | - |
| p-CDK2 (Thr160) | Decrease | Varies | - |
| Total CDK2 | No change | Varies | - |
| Total CDK7 | No change | 1:1000 | Cell Signaling Technology (#2916) |
| Cyclin H | No change | 1:1000 | Cell Signaling Technology (#2927)[3] |
| β-Actin (Loading Control) | No change | 1:5000 | - |
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphoprotein signals to the total protein levels and/or a loading control like β-actin.
Expected Results: Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of RNAPII CTD at Serine 5, as well as a reduction in the activating phosphorylation of CDK1 at Threonine 161 and CDK2 at Threonine 160.[1] The total levels of these proteins and the loading control should remain unchanged, confirming that the observed effects are due to the inhibition of CDK7 kinase activity and not protein degradation.
Conclusion
The Western blot protocols described in this application note provide a robust framework for researchers to assess the target engagement and downstream cellular effects of the CDK7 inhibitor, this compound. By monitoring the phosphorylation status of key CDK7 substrates, these assays can validate the mechanism of action of this compound and provide valuable insights for preclinical drug development. The inclusion of a CETSA experiment can further strengthen the evidence for direct target binding in a cellular context.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding to DNA of the RNA-polymerase II C-terminal domain allows discrimination between Cdk7 and Cdk9 phosphorylation [ouci.dntb.gov.ua]
- 5. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-22 Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of cell cycle progression and transcription. It functions as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1 and CDK2. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in transcription initiation. Due to its dual roles, CDK7 has emerged as a promising therapeutic target in oncology.
Cdk7-IN-22, also known as YKL-5-124, is a potent and selective covalent inhibitor of CDK7.[1][2] Immunofluorescence staining is a powerful technique to visualize the subcellular localization of proteins and to assess the effects of inhibitors on their targets and downstream signaling pathways. This document provides detailed protocols for utilizing this compound in immunofluorescence studies to investigate its effects on cellular localization of key proteins involved in cell cycle control and transcription.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound (YKL-5-124)
| Kinase Target | IC50 (nM) | Selectivity vs. Cdk7 | Reference |
| Cdk7 | 53.5 | - | [1][2] |
| Cdk7/Mat1/CycH | 9.7 | - | [1][3][4] |
| Cdk2 | 1300 | >24-fold | [3][4] |
| Cdk9 | 3020 | >56-fold | [3][4] |
| Cdk12 | Inactive | >100-fold | [1][2] |
| Cdk13 | Inactive | >100-fold | [1][2] |
Table 2: Cellular Effects of this compound (YKL-5-124)
| Effect | Cell Line | Concentration Range | Observation | Reference |
| Cell Cycle Arrest | HAP1 | 0-2000 nM (72h) | Dose-dependent increase in G1 and G2/M phase cells, with a corresponding loss of S-phase cells. | [1][2] |
| SCLC cells | Up to 500 nM | Accumulation of cells at the G1-S phase checkpoint. | [5] | |
| Inhibition of T-loop Phosphorylation | HAP1 | 0-2000 nM (24h) | Concentration-dependent inhibition of CDK1 (Thr161) and to a lesser extent, CDK2 (Thr160) phosphorylation. | [1][2][3] |
| Effect on RNA Pol II Phosphorylation | HAP1, Jurkat | Up to 2 µM | Little to no effect on the phosphorylation of RNA Polymerase II CTD (Ser2, Ser5, Ser7). | [3] |
Signaling Pathways and Experimental Workflow
Cdk7 Signaling Pathway
Figure 1: Cdk7 signaling in cell cycle and transcription.
Immunofluorescence Experimental Workflow
Figure 2: Workflow for immunofluorescence staining.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells (e.g., HAP1, HeLa, or another cell line of interest) onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound (YKL-5-124) in DMSO. Further dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 2 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours) in a humidified incubator at 37°C with 5% CO2.
Immunofluorescence Staining Protocol
This protocol is optimized for detecting changes in the phosphorylation status of CDK1, CDK2, and RNA Polymerase II.
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS
-
Primary Antibodies (see Table 3 for recommendations)
-
Fluorophore-conjugated Secondary Antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
Procedure:
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the Primary Antibody Dilution Buffer according to the manufacturer's recommendations (see Table 3).
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in the Primary Antibody Dilution Buffer.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells once with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
Table 3: Recommended Primary Antibodies for Immunofluorescence
| Target Protein | Phosphorylation Site | Host Species | Supplier (Example Cat. No.) | Recommended Dilution |
| CDK1 | Threonine 161 | Rabbit | Cell Signaling Technology (#9114) | 1:200 |
| CDK2 | Threonine 160 | Rabbit | Cell Signaling Technology (#2561) | 1:100 |
| RNA Polymerase II CTD | Serine 5 | Rabbit | Abcam (ab5131) | 1:500 |
| RNA Polymerase II CTD | Serine 2 | Mouse | Abcam (ab5095) | 1:500 |
Imaging and Quantitative Analysis
-
Imaging:
-
Visualize the stained cells using a confocal laser scanning microscope.
-
Capture images using appropriate laser lines and emission filters for the selected fluorophores (e.g., DAPI, Alexa Fluor 488, Alexa Fluor 594).
-
For quantitative comparison, ensure that all images are acquired using identical settings (e.g., laser power, gain, pinhole size, and exposure time).
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of the target proteins.
-
Define regions of interest (ROIs), such as the nucleus or the whole cell, based on the DAPI stain and cell morphology.
-
Measure the mean fluorescence intensity of the target protein within the defined ROIs for a statistically significant number of cells per condition.
-
Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated control cells to determine the relative change in protein phosphorylation or localization.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time to 1.5-2 hours. Use a different blocking agent (e.g., 10% normal serum). |
| Primary or secondary antibody concentration too high | Titrate antibody concentrations to find the optimal dilution. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Low target protein expression | Use a cell line known to express the target protein at higher levels. |
| Inefficient primary antibody | Use an antibody validated for immunofluorescence. Try a different antibody clone or from a different supplier. | |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the host species of the primary antibody. | |
| Photobleaching | Minimize exposure to light during staining and imaging. Use an antifade mounting medium. | |
| Non-specific Staining | Antibody cross-reactivity | Include an isotype control to assess non-specific binding of the secondary antibody. |
| Fixation artifacts | Optimize fixation time and PFA concentration. For some phospho-epitopes, methanol fixation might be an alternative, but this needs to be validated. |
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to investigate the cellular effects of the Cdk7 inhibitor, this compound, using immunofluorescence. By visualizing and quantifying changes in the phosphorylation status of key downstream targets like CDK1 and CDK2, these methods can provide valuable insights into the mechanism of action of Cdk7 inhibitors and their potential as therapeutic agents. The detailed workflow and troubleshooting guide will aid in obtaining high-quality, reproducible data for drug development and basic research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Genome-Wide CRISPR-Cas9 Screen Identifies Synergistic Targets for Cdk7-IN-22 in Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Abstract: The dual role of Cyclin-Dependent Kinase 7 (CDK7) in regulating transcription and the cell cycle makes it a compelling target in oncology. Cdk7-IN-22 is a potent and selective inhibitor of CDK7. To identify novel combination therapies that may enhance its anti-cancer efficacy and overcome potential resistance, a genome-wide pooled CRISPR-Cas9 knockout screen can be employed. This application note describes a hypothetical screen to identify genes whose loss sensitizes cancer cells to this compound, revealing potential synergistic therapeutic targets.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1][2] Through its involvement in these two fundamental cellular processes, CDK7 plays a critical role in cell cycle progression and the regulation of gene expression.[1][2] Dysregulation of CDK7 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][3] this compound is a specific inhibitor of CDK7 with demonstrated anti-tumor activity.
Combination therapies are a cornerstone of modern oncology, often leading to improved efficacy and delayed onset of resistance. CRISPR-Cas9 screening technology provides a powerful, unbiased approach to identify genetic vulnerabilities that can be exploited for combination therapies.[4] By systematically knocking out every gene in the genome, it is possible to identify genes whose absence synergizes with a drug to inhibit cancer cell proliferation.
This application note outlines a protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with this compound treatment in a cancer cell line. The results of such a screen can provide a rationale for novel combination therapies involving this compound.
Data Presentation
A CRISPR-Cas9 screen in the presence of a sub-lethal dose of this compound would aim to identify single guide RNAs (sgRNAs) that are depleted in the drug-treated population compared to a vehicle-treated control. The depletion of sgRNAs targeting a particular gene suggests that the loss of that gene, in combination with Cdk7 inhibition, is detrimental to cell viability. The data can be analyzed using tools like MAGeCK and drugZ to identify statistically significant synergistic interactions.
Below are hypothetical results from such a screen, presented in a structured format for clarity.
Table 1: Top Synergistic Gene Hits from a this compound CRISPR Screen
| Gene Symbol | Description | sgRNA Log2 Fold Change (Drug vs. Vehicle) | Synergy Score (drugZ) | p-value |
| TOP1 | DNA Topoisomerase I | -2.85 | -3.15 | 1.2e-8 |
| MYC | MYC Proto-Oncogene | -2.51 | -2.98 | 5.6e-8 |
| BRD4 | Bromodomain Containing 4 | -2.33 | -2.76 | 1.1e-7 |
| BCL2L1 | BCL2 Like 1 | -2.18 | -2.59 | 4.3e-7 |
| EGFR | Epidermal Growth Factor Receptor | -2.05 | -2.44 | 8.9e-7 |
| TP53 | Tumor Protein P53 | -1.97 | -2.35 | 1.5e-6 |
| WEE1 | WEE1 G2 Checkpoint Kinase | -1.89 | -2.25 | 3.2e-6 |
| ATR | ATR Serine/Threonine Kinase | -1.81 | -2.16 | 6.7e-6 |
Table 2: Pathway Analysis of Synergistic Gene Hits
| Pathway | Associated Genes | Enrichment Score | p-value |
| DNA Damage Response | TOP1, TP53, ATR | 3.45 | 2.5e-5 |
| Transcriptional Regulation | MYC, BRD4 | 3.12 | 8.1e-5 |
| Apoptosis Regulation | BCL2L1, TP53 | 2.89 | 1.9e-4 |
| Cell Cycle Control | WEE1, TP53 | 2.67 | 5.4e-4 |
| Growth Factor Signaling | EGFR | 2.15 | 9.8e-4 |
Experimental Protocols
This section provides a detailed methodology for performing a pooled, negative-selection CRISPR-Cas9 screen to identify synergistic partners for this compound.
Cell Line and Culture
A cancer cell line known to be sensitive to CDK7 inhibition should be selected, for example, a breast cancer (e.g., MCF-7), neuroblastoma (e.g., KELLY), or non-small cell lung cancer (e.g., H1975) cell line.[5][6][7] Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum and antibiotics.
CRISPR Library and Lentiviral Production
A genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello, or TKOv3) containing multiple sgRNAs targeting each gene is used. Lentivirus is produced by co-transfecting HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
Determination of this compound IC20
Prior to the screen, the 20% inhibitory concentration (IC20) of this compound in the chosen cell line is determined. This sub-lethal concentration is used for the screen to identify synergistic interactions rather than additive toxicity.
-
Plate cells in a 96-well plate.
-
Treat with a serial dilution of this compound for a period equivalent to the planned screen duration (e.g., 14 days).
-
Assess cell viability using a reagent such as CellTiter-Glo.
-
Calculate the IC20 value from the dose-response curve.
CRISPR Screen Protocol
-
Lentiviral Transduction: Transduce the Cas9-expressing cancer cell line with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Initial Cell Harvest (T0): After selection, harvest a population of cells to serve as the baseline (T0) representation of sgRNAs.
-
Drug and Vehicle Treatment: Split the remaining cells into two arms:
-
Treatment Arm: Culture in the presence of this compound at the predetermined IC20 concentration.
-
Control Arm: Culture in the presence of the vehicle (e.g., DMSO).
-
-
Cell Culture and Passaging: Maintain the cells in culture for 14-21 days, passaging as necessary and ensuring a sufficient number of cells are maintained to preserve library representation.
-
Final Cell Harvest: At the end of the treatment period, harvest the cells from both the treatment and control arms.
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and treatment cell pellets.
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing.
-
Data Analysis:
-
Demultiplex the sequencing reads and align them to the sgRNA library to obtain read counts for each sgRNA.
-
Use the MAGeCK software to identify sgRNAs that are significantly depleted or enriched in the treatment versus control samples.
-
Employ the drugZ algorithm to calculate synergy scores and identify genes whose knockout significantly enhances the effect of this compound.[8]
-
Visualizations
Cdk7 Signaling Pathways
Caption: Cdk7's dual role in transcription and cell cycle progression.
CRISPR Screen Experimental Workflow
Caption: Workflow for a pooled CRISPR screen to find synergistic targets.
Conclusion
A genome-wide CRISPR-Cas9 screen is a powerful and unbiased method to identify genes whose loss sensitizes cancer cells to this compound. The hypothetical data presented here suggests that targeting pathways such as DNA damage response, transcriptional regulation, and apoptosis could have synergistic anti-tumor effects when combined with Cdk7 inhibition. The detailed protocol provides a framework for researchers to conduct such screens and uncover novel, effective combination therapies for cancer treatment. The identified synergistic targets will require further validation through individual gene knockouts and in vivo studies.
References
- 1. CDK7 inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GitHub - CCBR/CRISPRSeq_Screens [github.com]
Application Notes and Protocols for the Use of CDK7 Inhibitors in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology. As a key regulator of both the cell cycle and transcription, its inhibition offers a dual mechanism for halting cancer progression.[1][2][3][4] CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[2][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[1][6] Dysregulation of CDK7 is observed in various cancers and often correlates with poor prognosis, making it an attractive target for therapeutic intervention.[1][3]
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are a valuable preclinical tool for evaluating novel cancer therapeutics.[7][8] These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[8][9] This document provides a comprehensive overview and detailed protocols for the application of CDK7 inhibitors in PDX models, based on preclinical studies of various selective CDK7 inhibitors.
Signaling Pathway of CDK7 Inhibition
The dual role of CDK7 in cell cycle control and transcriptional regulation is a key aspect of its therapeutic potential. Inhibition of CDK7 disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
Data Presentation: Efficacy of CDK7 Inhibitors in PDX Models
The following tables summarize representative quantitative data from preclinical studies of various CDK7 inhibitors in different PDX models. These tables are intended to provide a framework for data presentation and comparison.
Table 1: In Vivo Efficacy of SY-5609 in Various PDX Models
| PDX Model | Cancer Type | Dosing Regimen | Treatment Duration (days) | Tumor Growth Inhibition (TGI) at End of Treatment (%) | Tumor Regression at End of Study (%) | Reference |
| TNBC-1 | Triple Negative Breast Cancer | 10 mg/kg, daily, oral | 21 | Not Reported | Not Reported | [10] |
| HGSOC Model | High-Grade Serous Ovarian Cancer | 6 mg/kg, daily, oral | 21 | Not Reported | Sustained Regression | [10] |
| SCLC Model | Small Cell Lung Cancer | 6 mg/kg, daily, oral | 21 | Not Reported | Not Reported | [10] |
| ER+BC Model | Estrogen Receptor-Positive Breast Cancer | 6 mg/kg, daily, oral | 21 | Not Reported | Robust Responses | [10] |
Table 2: Combination Therapy with CDK7 Inhibitors in PDX Models
| PDX Model | Cancer Type | Treatment Arms | Tumor Growth Inhibition (TGI) at End of Study (%) | Notes | Reference |
| HN3540 | Head and Neck Squamous Cell Carcinoma | Cisplatin alone | 68 | TGN-1062 is a potent and reversible CDK7 inhibitor. | [11] |
| TGN-1062 + Cisplatin | 75 | The combination showed improved therapeutic response. | [11] | ||
| CRPC Xenograft | Castration-Resistant Prostate Cancer | Enzalutamide alone | Not specified | CT7001 (Samuraciclib) is an orally bioavailable CDK7 inhibitor. | [12] |
| CT7001 + Enzalutamide | Significantly augmented | The combination showed enhanced growth inhibition. | [12] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments involving the use of CDK7 inhibitors in PDX models, based on methodologies reported in the literature.
Protocol 1: Establishment and Propagation of PDX Models
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB)-approved protocols.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG).
-
Surgically implant a small fragment (approx. 20-30 mm³) of the patient's tumor tissue subcutaneously into the flank of the mouse.[7]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Remove any necrotic tissue and divide the tumor into smaller fragments for implantation into new recipient mice.
-
Protocol 2: In Vivo Efficacy Study of a CDK7 Inhibitor
-
Animal Acclimatization and Tumor Growth:
-
Allow mice with established PDX tumors to acclimatize for at least one week.
-
Monitor tumor growth until the average tumor volume reaches 150-250 mm³.
-
-
Randomization:
-
Randomly assign mice to treatment and control groups (n=8-10 mice per group).
-
Ensure that the mean tumor volumes are comparable across all groups.
-
-
Drug Formulation and Administration:
-
Prepare the CDK7 inhibitor formulation and vehicle control according to the manufacturer's instructions or established protocols.
-
Administer the drug and vehicle to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily).[10]
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Tt - T0) / (Ct - C0)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and t and 0 represent the end and start of treatment, respectively.[10]
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Processing:
-
For immunohistochemistry (IHC), fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
For western blotting or RNA analysis, snap-freeze tumor tissues in liquid nitrogen and store at -80°C.
-
-
Immunohistochemistry:
-
Section the paraffin-embedded tissues (4-5 µm).
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate with a primary antibody against a relevant biomarker (e.g., phospho-RNA Polymerase II Ser5/7, Ki-67).
-
Incubate with a secondary antibody and visualize with a suitable chromogen.
-
Counterstain with hematoxylin.
-
-
Western Blotting:
-
Homogenize frozen tumor tissue and extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CDK7 pathway-related proteins and a loading control (e.g., β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) system.
-
Conclusion
The use of CDK7 inhibitors in patient-derived xenograft models provides a robust platform for preclinical evaluation of this promising class of anti-cancer agents. The protocols and data presentation formats outlined in this document offer a standardized approach for researchers to assess the efficacy and mechanism of action of novel CDK7 inhibitors. As the field continues to evolve, these models will be instrumental in identifying responsive patient populations and guiding the clinical development of CDK7-targeted therapies.
References
- 1. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current status and perspectives of patient-derived xenograft models in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. Abstract 2688: Inhibition of CDK7 using small molecule inhibitor, TGN-1062, augments the effect of cisplatin treatment in head and neck PDX models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Cdk7-IN-22 off-target effects and mitigation
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively using Cdk7-IN-22 and addressing potential challenges related to its use, with a specific focus on understanding and mitigating off-target effects.
Disclaimer: Publicly available information on the specific off-target profile of this compound is limited. Therefore, this guide provides general principles and examples based on other well-characterized CDK7 inhibitors to help you design robust experiments and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
While specific kinome scan data for this compound is not detailed in the provided search results, it is described as a CDK7 inhibitor with antitumor activity and selectivity for CDK7.[1] For context, other selective CDK7 inhibitors have been profiled against large kinase panels. For example, SY-5609 was screened against 485 kinases and at a 1 µM concentration, it inhibited only 9 kinases by ≥ 70%.[2] Another inhibitor, YKL-5-124, was found to be highly selective for CDK7 in KiNativ profiling.[2]
Q2: What are the potential off-target kinases for CDK7 inhibitors?
Based on data from other CDK7 inhibitors, potential off-target kinases could include other members of the cyclin-dependent kinase (CDK) family. For instance, some CDK7 inhibitors show some activity against CDK12 and CDK13 at higher concentrations.[3][4] It is crucial to experimentally determine the off-target profile of this compound in your system of interest.
Q3: Why is it important to consider off-target effects?
Off-target effects occur when a drug interacts with unintended molecular targets.[5] These interactions can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the intended target.[6] Understanding and mitigating off-target effects is critical for accurate data interpretation and the development of safe and effective therapeutics.[6][7]
Q4: How can I assess the off-target effects of this compound in my experiments?
Several methods can be employed to assess off-target effects:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of kinases to identify potential off-target interactions.[5]
-
Control Compounds: Use a structurally related but inactive compound, or a different, well-characterized CDK7 inhibitor with a known and distinct off-target profile.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to specifically reduce the levels of CDK7 and compare the resulting phenotype to that observed with this compound treatment.[6]
-
Dose-Response Analysis: Off-target effects are often observed at higher concentrations. Performing a careful dose-response analysis can help distinguish between on-target and off-target effects.
Troubleshooting Guide
Q1: I'm observing a phenotype that is not consistent with known CDK7 function. How can I determine if this is an off-target effect?
Answer: Unexpected phenotypes can arise from off-target activities. Here’s a troubleshooting workflow:
-
Validate On-Target Engagement: First, confirm that this compound is inhibiting CDK7 in your system at the concentration used. You can do this by Western blotting for the phosphorylation of known CDK7 substrates, such as the C-terminal domain (CTD) of RNA Polymerase II (at Ser5), CDK1, and CDK2.[8][9]
-
Perform a Dose-Response Curve: Determine if the unexpected phenotype is only observed at high concentrations of the inhibitor, which might suggest an off-target effect.
-
Use a Secondary, Structurally Different CDK7 Inhibitor: If a different CDK7 inhibitor recapitulates the on-target effects but not the unexpected phenotype, it is likely that the latter is due to an off-target effect of this compound.
-
Employ Genetic Controls: Use siRNA or CRISPR to specifically deplete CDK7. If the phenotype of CDK7 depletion matches the on-target effects of this compound but not the unexpected phenotype, this provides strong evidence for an off-target effect.[6]
Q2: My results with this compound are different from published data with other CDK7 inhibitors. What could be the reason?
Answer: Discrepancies between inhibitors can be due to differences in their selectivity profiles, experimental conditions, or the biological context.
-
Different Off-Target Profiles: Other CDK7 inhibitors, such as THZ1, have been shown to have activity against other kinases like CDK12/13, which can contribute to their biological effects.[10] this compound may have a unique selectivity profile.
-
Experimental Variables: Differences in cell lines, inhibitor concentrations, and treatment times can all lead to varied results. Ensure your experimental setup is comparable to the published studies.
-
On- vs. Off-Target Effects: The published data may be describing a phenotype that is, in part, due to an off-target effect of the inhibitor used in that study.
Quantitative Data for Selected CDK7 Inhibitors
To provide a reference for the selectivity of CDK7 inhibitors, the following table summarizes publicly available data for other compounds.
| Inhibitor | Target | IC50 / Kᵢ | Selectivity Notes |
| YKL-5-124 | CDK7 | IC50 = 9.7 nM | >130-fold selective over CDK2/9.[2] |
| SY-5609 | CDK7 | Kᴅ = 0.065 nM | Highly selective over CDK2, CDK9, and CDK12.[2] |
| SY-351 | CDK7 | EC90 = 39 nM | At 1 µM, only six other kinases were inhibited >50%, including CDK12 and CDK13.[3][4] |
| Compound 22 | CDK7 | IC50 < 30nM | Showed good selectivity against CDK9.[9] |
Experimental Protocols
Protocol 1: Western Blotting for CDK7 Target Engagement
This protocol is to confirm that this compound is engaging its target in cells by assessing the phosphorylation of downstream substrates.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Total RNA Polymerase II CTD
-
Phospho-CDK2 (Thr160)
-
Total CDK2
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of CDK7 substrates indicates target engagement.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
CDK7 inhibition is expected to cause cell cycle arrest. This protocol outlines how to assess this effect.
-
Cell Treatment: Treat cells with this compound or vehicle control for a relevant time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is an expected on-target effect of CDK7 inhibition.[8][9]
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. imtm.cz [imtm.cz]
- 3. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 | bioRxiv [biorxiv.org]
- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Cdk7-IN-22 and Acquired Resistance
Disclaimer: The following information is based on research conducted on various CDK7 inhibitors. While Cdk7-IN-22 is a potent CDK7 inhibitor, specific mechanisms of acquired resistance to this compound may vary. The information provided should serve as a guide for troubleshooting and further investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to CDK7 inhibitors can arise through several mechanisms. The most commonly observed are:
-
On-target mutations: A specific mutation in the CDK7 gene, such as the D97N mutation, can reduce the binding affinity of non-covalent inhibitors like this compound.[1][2] This mutation has been shown to confer resistance to the non-covalent CDK7 inhibitor Samuraciclib.[1]
-
Upregulation of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy. This mechanism has been observed in triple-negative breast cancer cells with acquired resistance to CDK7 inhibitors.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of CDK7 inhibition. One such pathway is the TGF-β/activin signaling pathway, which can lead to the upregulation of multidrug transporters like ABCG2.
Q2: Our this compound-resistant cell line shows cross-resistance to other non-covalent CDK7 inhibitors. Is this expected?
A2: Yes, this is an expected observation if the resistance mechanism involves an on-target mutation like D97N in CDK7.[1] This mutation alters the ATP-binding pocket, which is the target of most non-covalent CDK7 inhibitors, thereby conferring broad resistance to this class of drugs.[1][2] However, these cells may remain sensitive to covalent CDK7 inhibitors which bind to a different residue.[1][2]
Q3: How can we determine if our resistant cell line has a mutation in the CDK7 gene?
A3: To identify mutations in the CDK7 gene, you can perform Sanger sequencing of the coding region of CDK7 in your resistant cell line and compare it to the parental, sensitive cell line. Pay close attention to the region encoding the ATP-binding pocket, particularly around aspartate 97 (D97).
Q4: What are the downstream effects of the TGF-β/activin signaling pathway activation in the context of this compound resistance?
A4: Activation of the TGF-β/activin signaling pathway can lead to the phosphorylation and nuclear translocation of SMAD proteins (SMAD2/3). In the nucleus, these proteins can act as transcription factors to upregulate the expression of genes associated with drug resistance, most notably the multidrug transporter ABCG2. This leads to increased efflux of this compound from the cell.
Troubleshooting Guides
Issue 1: Gradual loss of this compound potency in long-term cultures.
| Potential Cause | Troubleshooting Steps |
| Selection of a resistant cell population with a CDK7 mutation. | 1. Perform a dose-response curve with this compound on the suspected resistant culture and compare it to the parental cell line. A significant rightward shift in the IC50 value indicates resistance. 2. Sequence the CDK7 gene from the resistant cells to check for mutations, particularly D97N. 3. Test the sensitivity of the resistant cells to a covalent CDK7 inhibitor (e.g., THZ1). Maintained sensitivity would support the presence of a non-covalent inhibitor-specific resistance mutation.[1] |
| Increased expression of drug efflux pumps. | 1. Perform qRT-PCR or Western blotting to analyze the expression levels of ABC transporters like ABCG2 and ABCB1 in resistant versus parental cells. 2. Treat the resistant cells with this compound in combination with a known inhibitor of the overexpressed ABC transporter (e.g., Ko143 for ABCG2). Re-sensitization to this compound would confirm the role of the efflux pump. |
| Activation of bypass signaling pathways. | 1. Analyze the activation status of the TGF-β/activin pathway by performing a Western blot for phosphorylated SMAD2/3. 2. Treat the resistant cells with this compound in combination with an inhibitor of the TGF-β receptor (e.g., galunisertib). Restoration of sensitivity would indicate the involvement of this pathway. |
Quantitative Data Summary
Table 1: IC50 Values of CDK7 Inhibitors in Sensitive and Resistant Prostate Cancer Cell Lines
| Cell Line | CDK7 Inhibitor | IC50 (nM) | Fold Resistance |
| 22Rv1 (Parental) | Samuraciclib | 107 | - |
| 22Rv1-SamR (Resistant) | Samuraciclib | 1719 | 16-fold |
| 22Rv1-SamR (Resistant) | LDC4297 | - | 45-fold increase in resistance |
| 22Rv1-SamR (Resistant) | SY-5609 | - | 1378-fold increase in resistance |
Data extracted from a study on Samuraciclib resistance.[1] Similar trends may be observed with this compound.
Table 2: IC50 Values of CDK7 Inhibitors in Parental and EGFR-TKI Resistant NSCLC Cell Lines
| Cell Line | CDK7 Inhibitor | IC50 (nM) |
| H1975 (Parental) | THZ1 | 379 |
| H1975/WR (Resistant) | THZ1 | 83.4 |
| H1975/OR (Resistant) | THZ1 | 125.9 |
| H1975 (Parental) | QS1189 | 755.3 |
| H1975/WR (Resistant) | QS1189 | 232.8 |
| H1975/OR (Resistant) | QS1189 | 275.3 |
Interestingly, in this model of EGFR-TKI resistance, the resistant cells showed increased sensitivity to CDK7 inhibitors.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Cell Culture Initiation: Begin with a parental cancer cell line known to be sensitive to this compound.
-
Initial Inhibitor Exposure: Treat the cells with this compound at a concentration equivalent to the IC50 value.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to recover and proliferate. This process may take several months.
-
Resistant Clone Selection: Once the cells are able to proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50), isolate and expand single-cell clones.
-
Characterization of Resistance: Confirm the resistant phenotype by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the new IC50 value.
Protocol 2: Sanger Sequencing of the CDK7 Gene
-
Genomic DNA Extraction: Isolate genomic DNA from both the parental and this compound resistant cell lines using a commercial kit.
-
Primer Design: Design PCR primers to amplify the entire coding sequence of the CDK7 gene.
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference sequence for CDK7 to identify any mutations.
Visualizations
Caption: Mechanisms of acquired resistance to this compound.
References
Technical Support Center: Optimizing Cdk7-IN-22 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cdk7-IN-22 in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration in your cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| No observable effect on cell viability or proliferation. | Concentration too low: The concentration of this compound may be insufficient to inhibit CDK7 activity in your specific cell line. | Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a broad concentration range (e.g., 1 nM to 10 µM) and narrow it down based on the initial results. |
| Incorrect compound handling: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored as recommended by the supplier (typically at -20°C or -80°C). Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to CDK7 inhibition. | Consider using a different cell line that has been shown to be sensitive to CDK7 inhibitors. You can also investigate the expression levels of CDK7 and its downstream targets in your cell line. | |
| High levels of cell death, even at low concentrations. | Concentration too high: The concentration of this compound may be causing off-target effects or inducing rapid apoptosis. | Lower the concentration range in your dose-response experiments. Ensure that your initial viability assessment is performed at an early time point (e.g., 24 hours). |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5% (v/v), and ideally is kept below 0.1%. Include a vehicle-only control in all experiments. | |
| Precipitation of the compound in the culture medium. | Poor solubility: this compound may have limited solubility in aqueous solutions like cell culture medium. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final culture medium, ensure vigorous mixing. Do not exceed the solubility limit of the compound in the final medium. Consider using a pre-warmed medium for dilution. |
| Inconsistent results between experiments. | Variability in cell seeding density: Different starting cell numbers can affect the apparent potency of the inhibitor. | Standardize your cell seeding protocol to ensure consistent cell density across all experiments. |
| Variability in inhibitor preparation: Inconsistent dilution of the stock solution can lead to variable final concentrations. | Prepare fresh dilutions from a validated stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| Cell line instability: Cell lines can change their characteristics over time with continuous passaging. | Use low-passage number cells and regularly check for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of both the cell cycle and transcription. By inhibiting CDK7, this compound disrupts these processes, leading to cell cycle arrest, particularly at the G1/S phase transition, and the induction of apoptosis (programmed cell death) in cancer cells.[1]
2. What is a good starting concentration range for this compound in a new cell line?
For a new cell line, it is recommended to perform a dose-response experiment over a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A typical starting range would be from 1 nM to 10 µM. Based on published data for other selective CDK7 inhibitors, many cancer cell lines show sensitivity in the nanomolar to low micromolar range.[2][3]
3. How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
4. What are the expected cellular effects of this compound treatment?
Treatment with an effective concentration of this compound is expected to cause:
-
Cell Cycle Arrest: Primarily at the G1/S transition, which can be observed by flow cytometry analysis of DNA content.[1]
-
Induction of Apoptosis: This can be measured by assays such as Annexin V/PI staining.[1]
-
Inhibition of Transcription: Downregulation of the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II and the expression of key oncogenes like MYC.[1]
5. How can I be sure the observed effects are due to CDK7 inhibition and not off-target effects?
To confirm on-target activity, you can perform downstream analysis to check for the expected molecular signatures of CDK7 inhibition, such as reduced phosphorylation of CDK1, CDK2, and the RNA Polymerase II CTD.[1] Additionally, comparing the phenotype to that induced by other known selective CDK7 inhibitors or by siRNA-mediated knockdown of CDK7 can provide further evidence.
Data Presentation
Table 1: In Vitro Activity of this compound and Other Selective CDK7 Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | IC50 / GI50 | Reference |
| This compound (compound 22) | MV4-11 | Proliferation | 208.1 nM | [1] |
| RS4;11 | Proliferation | 288.0 nM | [1] | |
| MM.1S | Proliferation | 174.6 nM | [1] | |
| Mino | Proliferation | 37.5 nM | [1] | |
| Jeko-1 | Proliferation | 168.7 nM | [1] | |
| ICEC0942 | Various Breast Cancer Lines | Growth Inhibition | 0.2 - 0.3 µM | [2] |
| BS-181 | KHOS (Osteosarcoma) | Viability | 1.75 µM | [3] |
| U2OS (Osteosarcoma) | Viability | 2.32 µM | [3] | |
| SY-1365 | T47D & MCF7 (Breast Cancer) | Growth Inhibition | ~50 nM | [4] |
Experimental Protocols
Detailed Methodology for Dose-Response Assay to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line using a colorimetric cell viability assay (e.g., MTT or WST-1).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1)
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Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 10 µM down to 1 nM). It is advisable to prepare 2X concentrated solutions of the inhibitor.
-
Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest inhibitor dose).
-
-
Treatment of Cells:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells in triplicate.
-
Include wells with medium only (no cells) as a background control.
-
-
Incubation:
-
Incubate the plate for a predetermined time period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the doubling time of your cell line.
-
-
Cell Viability Assay:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits CDK7, blocking cell cycle progression and transcription.
Caption: Workflow for determining the IC50 of this compound in cell culture.
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-22 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Cdk7-IN-22 in long-term experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A: While specific long-term stability data for this compound is not extensively published, general recommendations for similar covalent kinase inhibitors can be followed. For solid this compound, storage at -20°C is recommended. For stock solutions in DMSO, it is advisable to store them at -80°C for long-term use (months) and at -20°C for short-term use (weeks). Avoid repeated freeze-thaw cycles.
Q2: What is the stability of this compound in aqueous solutions or cell culture media?
A: The stability of this compound in aqueous solutions, such as cell culture media, at physiological temperatures (e.g., 37°C) has not been publicly documented. Covalent inhibitors can be susceptible to hydrolysis or reaction with components in the media over time. It is crucial to empirically determine the stability of this compound under your specific long-term experimental conditions. A protocol for assessing functional stability is provided in the "Experimental Protocols" section.
Q3: My experimental results are inconsistent when using this compound over several days. What could be the cause?
A: Inconsistent results in long-term experiments can stem from the degradation of this compound in your experimental setup. Factors such as temperature, pH, and the composition of the cell culture medium can affect its stability. It is recommended to add freshly diluted this compound to your experiment at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.
Q4: Can I pre-mix this compound in cell culture media for a long-term experiment?
A: It is generally not recommended to pre-mix this compound in cell culture media for extended periods without first validating its stability under those conditions. The compound may degrade or precipitate, leading to a decrease in its effective concentration. For multi-day experiments, preparing fresh dilutions from a frozen DMSO stock is the most reliable approach.
Troubleshooting Guide for this compound Stability Issues
If you are encountering issues with this compound in your long-term experiments, this guide will help you troubleshoot potential stability-related problems.
Caption: Troubleshooting workflow for this compound stability issues.
Quantitative Data Summary
| Compound | Formulation | Storage Temperature (°C) | Duration |
| Cdk7-IN-1 | In solvent | -80 | Not Specified |
| Cdk7-IN-2 | Powder | -20 | 2 years |
| In DMSO | 4 | 2 weeks | |
| In DMSO | -80 | 6 months | |
| Cdk7-IN-21 | Powder | -20 | 3 years |
| In solvent | -80 | 6 months | |
| In solvent | -20 | 1 month |
Note: This data is for related compounds and should be used as a general guideline for this compound.
Experimental Protocols
Protocol: Functional Stability Assessment of this compound in Cell Culture Media
This protocol is designed to determine the functional half-life of this compound under your specific experimental conditions.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
Recombinant active Cdk7 enzyme (for biochemical assay) or a reliable cellular assay for Cdk7 activity (e.g., Western blot for downstream target phosphorylation)
-
96-well plates
-
Multi-channel pipette
-
Incubator (37°C, 5% CO2)
2. Method:
-
Step 1: Preparation of this compound Media Solution
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution in your complete cell culture medium to the final working concentration you use in your experiments (e.g., 1 µM). Prepare a sufficient volume for the entire time course.
-
-
Step 2: Time-Course Incubation
-
Aliquot the this compound media solution into sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Place the tubes in a 37°C incubator.
-
-
Step 3: Functional Assay
-
At each time point, remove one aliquot of the pre-incubated this compound media solution.
-
Use this solution to treat your cells or in a biochemical assay to determine the remaining inhibitory activity of this compound.
-
For a cellular assay: Treat cells for a short period (e.g., 2 hours) and measure the phosphorylation of a known Cdk7 downstream target (e.g., RNA Polymerase II CTD Ser5/7).
-
For a biochemical assay: Use a kinase activity assay (e.g., ADP-Glo) with recombinant Cdk7 to determine the IC50 of the pre-incubated inhibitor.
-
-
Step 4: Data Analysis
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Quantify the inhibitory effect at each time point relative to the 0-hour time point.
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Plot the remaining activity against time to determine the functional half-life of this compound under your experimental conditions.
-
Signaling Pathways
Cdk7's Role in Cell Cycle Progression
Cdk7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs that are essential for cell cycle progression.
Caption: Cdk7 as a CDK-Activating Kinase (CAK) in the cell cycle.
Cdk7's Role in Transcription
As a component of the transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is a critical step for transcription initiation and elongation.
Caption: Cdk7's role in the phosphorylation of RNA Polymerase II CTD.
interpreting unexpected results with Cdk7-IN-22
Welcome to the technical support center for Cdk7-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this selective Cdk7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a crucial enzyme with a dual role in regulating both the cell cycle and transcription.[2][3] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating their T-loops, thereby controlling cell cycle progression.[4][5] Additionally, CDK7 is a subunit of the general transcription factor IIH (TFIIH), where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation.[2][3][6] By inhibiting CDK7, this compound can lead to cell cycle arrest and suppression of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.[5]
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on its mechanism of action, treatment with this compound is expected to induce several cellular effects, including:
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Cell Cycle Arrest: Inhibition of CDK7 prevents the activation of cell cycle-associated CDKs, leading to an accumulation of cells in the G1 or G2/M phases of the cell cycle.[2]
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Transcriptional Repression: Inhibition of CDK7's role in TFIIH leads to decreased phosphorylation of RNA Pol II, resulting in the suppression of gene transcription. This effect is often more pronounced for genes crucial for cancer cell survival and proliferation.[2]
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Induction of Apoptosis: By halting cell cycle progression and inhibiting the transcription of key survival genes, this compound can trigger programmed cell death (apoptosis) in cancer cells.[2][6]
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Suppression of MYC Signaling: Cdk7 inhibition has been shown to suppress MYC signaling, a pathway often implicated in therapeutic resistance.[4]
Q3: Are there known off-target effects for Cdk7 inhibitors?
A3: While this compound is designed to be a selective CDK7 inhibitor, it's important to be aware of potential off-target effects observed with other CDK7 inhibitors. For instance, the compound THZ1 has been reported to have inhibitory activity against CDK12 and CDK13 at higher concentrations.[4][7] It is crucial to perform experiments with a concentration range that minimizes off-target effects. Comparing results with other selective CDK7 inhibitors or using genetic knockdown of CDK7 can help confirm that the observed phenotype is on-target.
Troubleshooting Unexpected Results
Problem 1: I am not observing the expected level of cell cycle arrest or apoptosis after treating my cells with this compound.
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Possible Cause 1: Suboptimal Inhibitor Concentration. The effective concentration of this compound can vary between different cell lines.
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Troubleshooting Tip: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. Start with a broad range of concentrations and narrow it down to pinpoint the most effective dose.
-
-
Possible Cause 2: Cell Line Resistance. Some cell lines may have intrinsic or acquired resistance mechanisms to CDK7 inhibition.
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Troubleshooting Tip: Investigate the expression levels of CDK7 and its associated proteins (Cyclin H, MAT1) in your cell line. Additionally, consider potential compensatory signaling pathways that might be active.
-
-
Possible Cause 3: p53 Status of the Cell Line. The antitumor effects of CDK7 inhibition can be p53-dependent in some contexts.[4][8]
-
Troubleshooting Tip: Determine the p53 status of your cell line. If the cells are p53-null, the apoptotic response to this compound may be attenuated.
-
Problem 2: I am observing unexpected changes in the expression of genes that are not known targets of the transcription factors regulated by CDK7.
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Possible Cause 1: Indirect Effects of Transcriptional Inhibition. The inhibition of key transcription factors can have downstream effects on a wide range of genes.
-
Troubleshooting Tip: Perform a time-course experiment to distinguish between early, direct effects on transcription and later, indirect consequences. Analyze your gene expression data for enrichment of specific pathways to understand the broader impact.
-
-
Possible Cause 2: Off-Target Effects. Although this compound is selective, off-target effects at higher concentrations cannot be entirely ruled out.
-
Troubleshooting Tip: As mentioned earlier, titrate the inhibitor to the lowest effective concentration. Validate key findings using a structurally different CDK7 inhibitor or siRNA/shRNA-mediated knockdown of CDK7.
-
Problem 3: My in vivo xenograft model is not responding to this compound treatment as expected from in vitro data.
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Possible Cause 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Issues. The inhibitor may not be reaching the tumor at a sufficient concentration or for a long enough duration.
-
Troubleshooting Tip: Conduct PK/PD studies to assess the bioavailability and half-life of this compound in your animal model. Optimize the dosing regimen (dose and frequency) based on these findings.
-
-
Possible Cause 2: Tumor Microenvironment. The tumor microenvironment can influence the response to therapy.
-
Troubleshooting Tip: Analyze the tumor microenvironment for factors that might confer resistance, such as hypoxia or the presence of specific stromal cells. Consider combination therapies that target these resistance mechanisms.
-
Quantitative Data Summary
| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference |
| THZ1 | CDK7 (covalent), CDK12/13 | Various | Varies by cell line | [4][7] |
| SY-351 | CDK7 (covalent) | HL60 | <50 | [9] |
| YKL-5-124 | CDK7 (covalent) | MM cells | Varies by cell line | [10] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for Phospho-RNA Polymerase II
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Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNA Pol II (Ser2, Ser5, or Ser7) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein or loading control.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
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Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
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Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
Visualizations
Caption: this compound inhibits both transcription and cell cycle progression.
Caption: A typical experimental workflow for testing this compound.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-22 solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk7-IN-22. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of both the cell cycle and transcription. By inhibiting CDK7, this compound can block the proliferation of cancer cells and has demonstrated antitumor activity.[1][2]
Q2: What are the common challenges when working with this compound?
Like many kinase inhibitors, this compound has low aqueous solubility.[3][4][5] This can lead to difficulties in preparing stock solutions, precipitation upon dilution in aqueous buffers or cell culture media, and variability in experimental results.[3][4][5]
Troubleshooting Guide: Solubility Issues
Q3: I am having trouble dissolving this compound. What are the recommended solvents?
Solubility of Related CDK Inhibitors in DMSO
| Compound | Solubility in DMSO | Notes |
|---|---|---|
| CDK7/12-IN-1 | 100 mg/mL (216.17 mM) | Sonication is recommended.[6] |
| Cdc7-IN-7 | 45 mg/mL (109.64 mM) | Sonication is recommended.[7] |
Based on this data, it is reasonable to expect that this compound can be dissolved in DMSO at a concentration of at least 10 mM.
Q4: My this compound is not fully dissolving in DMSO, even at a lower concentration. What can I do?
If you are experiencing difficulty dissolving this compound in DMSO, the following techniques can be employed to aid dissolution:
-
Sonication: Use a bath sonicator to agitate the solution. This is a commonly recommended method for dissolving poorly soluble compounds.[6][7]
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Gentle Warming: Warm the solution briefly to 37°C in a water bath. Avoid excessive heat, as it may degrade the compound.
-
Vortexing: Vigorous vortexing can also help to break up any solid particles and facilitate dissolution.
Q5: My this compound precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous solutions is a common problem for compounds with low aqueous solubility. Here are some strategies to minimize or prevent this issue:
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Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions, first into a smaller volume of the aqueous solution and then bringing it to the final volume.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize solvent effects on your biological system.
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Use of Pluronic F-68: For cell-based assays, adding a non-ionic surfactant like Pluronic F-68 to the culture medium at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 430.47 g/mol ).
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Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Facilitate Dissolution:
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Vortex the solution vigorously for 1-2 minutes.
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If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.
-
If necessary, warm the solution briefly to 37°C in a water bath with gentle agitation.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
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Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of your 10 mM this compound stock solution in DMSO.
-
Prepare Final Working Solution:
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Warm the required volume of cell culture medium to 37°C.
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While gently vortexing the medium, add the required volume of the appropriate intermediate DMSO stock solution dropwise to the medium.
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Ensure the final DMSO concentration in the medium is below 0.5%.
-
-
Immediate Use: Use the final working solution immediately to treat your cells to minimize the risk of precipitation.
Visual Guides
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting steps for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Cdc7-IN-7 | CDK | TargetMol [targetmol.com]
Technical Support Center: Cdk7-IN-22 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity associated with the in vivo use of Cdk7-IN-22 and related covalent Cdk7 inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Excessive Body Weight Loss in Animal Models
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Question: My mice are experiencing significant body weight loss (>15%) after treatment with a Cdk7 inhibitor. What steps should I take?
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Answer: Significant body weight loss is a key indicator of toxicity. Consider the following actions:
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Dose Reduction: This is the most critical first step. Reduce the dose of this compound by 25-50% and monitor the animals closely. General toxicity from kinase inhibitors can be managed with dose reduction or modification[1].
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Dosing Schedule Modification: If using a daily dosing schedule, consider switching to an intermittent schedule (e.g., every other day or 5 days on, 2 days off) to allow for animal recovery between doses.
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Supportive Care: Ensure easy access to food and water. Providing nutritional supplements or a more palatable diet can help mitigate weight loss.
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Vehicle and Formulation Check: In rare cases, the vehicle used for drug delivery can contribute to toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration. Common formulations for similar inhibitors include suspension in Carboxymethyl cellulose (CMC-Na)[2][3].
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Re-evaluate Starting Dose: If toxicity is observed early in the study, your starting dose may be too high for the specific animal strain or model. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). A dose-escalating study for the related compound YKL-5-124 was performed from 2.5 mg/kg to 15 mg/kg to evaluate in vivo toxicity[4].
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Issue 2: Hematological Abnormalities Observed
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Question: I've observed a significant drop in platelet, red blood cell, or white blood cell counts in my treated animals. How should I proceed?
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Answer: Myelosuppression is a potential side effect of kinase inhibitors. Address this by:
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Monitoring Blood Counts: Regularly monitor complete blood counts (CBCs) throughout the study, especially during the initial dosing period[4].
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Dose Adjustment: Similar to managing body weight loss, a dose reduction or interruption of treatment is warranted if significant hematological toxicity is observed.
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Evaluate Off-Target Effects: While this compound is selective, off-target effects can contribute to toxicity. Covalent kinase inhibitors, in general, can have off-target reactivity[5][6]. If possible, assess the activity of the compound against a panel of kinases.
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Issue 3: Gastrointestinal Toxicity (Diarrhea, Dehydration)
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Question: My animals are showing signs of gastrointestinal distress, such as diarrhea. What are the best practices for management?
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Answer: Gastrointestinal issues are a known side effect of some kinase inhibitors[1]. Management strategies include:
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Hydration Support: Provide supplemental hydration, such as subcutaneous fluids, to prevent dehydration.
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Dietary Modifications: Ensure easy access to standard chow and water.
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Symptomatic Treatment: In consultation with a veterinarian, anti-diarrheal agents may be considered.
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Dose Modification: A dose reduction or temporary halt in treatment can alleviate these symptoms[1].
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential in vivo toxicity?
A1: this compound is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[7]. CDK7 is a crucial kinase that plays a dual role in regulating both the cell cycle and gene transcription[8][9][10]. It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs like CDK1, CDK2, CDK4, and CDK6 to drive cell cycle progression[9][11]. Additionally, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, which is essential for the transcription of many genes[8][9]. Because CDK7 is essential for these fundamental processes in both normal and cancerous cells, its inhibition can lead to on-target toxicities in healthy, proliferating tissues such as the bone marrow and gastrointestinal tract.
Q2: How should I determine the optimal, non-toxic dose of this compound for my in vivo experiments?
A2: The optimal dose should be determined through a systematic in vivo dose-escalation study in the specific animal model being used. Start with a low, potentially sub-therapeutic dose and gradually increase the dose in different cohorts of animals. Monitor for signs of toxicity at each dose level. For the related covalent Cdk7 inhibitor YKL-5-124, a dose-escalating study from 2.5 mg/kg to 15 mg/kg administered intraperitoneally five times a week was conducted to assess toxicity[4]. Another related compound, THZ1, was found to be well-tolerated at 10 mg/kg with no observable body weight loss[2][12][13][14]. These provide a potential starting range for your studies.
Q3: What are the key parameters to monitor for in vivo toxicity of this compound?
A3: The following parameters should be monitored closely:
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Body Weight: Measure daily or at least three times a week.
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Clinical Signs: Observe for changes in behavior, posture, grooming, and activity levels.
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Complete Blood Counts (CBCs): Periodically assess red blood cells, white blood cells, and platelets[4].
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Gastrointestinal Symptoms: Monitor for signs of diarrhea or dehydration.
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Tumor Burden: In efficacy studies, monitor tumor growth as excessive tumor burden can also lead to adverse clinical signs.
Q4: What are some recommended formulations for in vivo administration of this compound?
Quantitative Data Summary
Table 1: In Vivo Dosing and Tolerability of Covalent Cdk7 Inhibitors
| Compound | Dose and Schedule | Administration Route | Animal Model | Observed Toxicity | Reference |
| YKL-5-124 | 2.5 mg/kg - 15 mg/kg, q.d., 5x/week | Intraperitoneal (i.p.) | C57BL/6 mice | Not specified at tolerated doses | [4] |
| THZ1 | 10 mg/kg | Intravenous (i.v.) | Xenograft mouse model | No observable body weight loss or behavioral changes | [2] |
| THZ1 | 10 mg/kg, i.p., q.d., 5 days/week | Intraperitoneal (i.p.) | Systemic MM xenograft model | Minimal toxicity | [12][14] |
| THZ1 | 10 mg/kg, i.p., twice daily, 5 days/week | Intraperitoneal (i.p.) | Systemic U266 xenograft model | Minimal toxicity | [13] |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of a Cdk7 Inhibitor
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional guidelines.
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Animal Model: Use a relevant strain of mice (e.g., C57BL/6 or immunodeficient mice for xenograft studies) of a specific age and gender.
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Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
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Compound Formulation:
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Prepare a stock solution of this compound in a suitable solvent like DMSO.
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For in vivo administration, prepare a fresh suspension on each dosing day. A common vehicle is 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in sterile water[2][3]. The final concentration of DMSO in the administered formulation should be kept low (e.g., <5%).
-
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Dose Escalation Study:
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Divide animals into cohorts (n=3-5 per group).
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Administer increasing doses of the Cdk7 inhibitor to each cohort (e.g., 2.5, 5, 10, 15 mg/kg).
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Administer the compound via the desired route (e.g., intraperitoneal injection).
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The dosing schedule can be daily for a set period (e.g., 5-14 days).
-
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Monitoring:
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Body Weight: Record body weight daily.
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Clinical Observations: Perform daily cage-side observations for any signs of distress, including changes in posture, activity, and grooming.
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Blood Collection: At the end of the study (and potentially at interim time points), collect blood via a suitable method (e.g., cardiac puncture under terminal anesthesia) for complete blood count (CBC) analysis.
-
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Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or significant changes in blood parameters).
Visualizations
Caption: Cdk7's dual function in cell cycle and transcription.
Caption: Workflow for in vivo toxicity assessment.
Caption: Decision-making for in vivo toxicity.
References
- 1. youtube.com [youtube.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK7-IN-1 | CDK | 1957203-02-9 | Invivochem [invivochem.com]
- 4. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Genetic inactivation of Cdk7 leads to cell cycle arrest and induces premature aging due to adult stem cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Analysis of CDK7 Inhibitors in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Models: Focus on THZ1
A comprehensive review of the current scientific literature reveals a significant disparity in the available research on two cyclin-dependent kinase 7 (CDK7) inhibitors, THZ1 and Cdk7-IN-22, within the context of T-cell acute lymphoblastic leukemia (T-ALL). While THZ1 has been extensively studied, providing a wealth of experimental data, publicly accessible information on the efficacy and mechanism of action of this compound in T-ALL models is currently unavailable.
This guide, therefore, focuses on the well-characterized inhibitor THZ1, presenting its performance and supporting experimental data in T-ALL. We also delineate the general role of CDK7 in T-ALL, which provides a theoretical framework for the action of any CDK7 inhibitor, including this compound.
The Central Role of CDK7 in T-ALL Pathogenesis
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in two fundamental cellular processes: transcription and cell cycle progression.[1] In the context of transcription, CDK7 is a component of the general transcription factor TFIIH.[2] Its kinase activity is essential for the initiation of transcription by RNA polymerase II (RNAPII), as it phosphorylates the C-terminal domain (CTD) of RNAPII at serine 5 and 7 positions.[2][3] This process is crucial for the expression of a vast number of genes, including key oncogenes that drive the proliferation and survival of cancer cells.
In T-ALL, a malignancy characterized by the rapid proliferation of immature T-cells, there is a particular reliance on the continuous expression of specific transcription factors, such as RUNX1 and MYC.[4][5] These oncogenes are often regulated by large genomic regions called super-enhancers, which are highly sensitive to perturbations in transcriptional machinery.[4] By inhibiting CDK7, the transcriptional addiction of T-ALL cells to these key oncogenes can be exploited as a therapeutic strategy.
Beyond its role in transcription, CDK7 also functions as a CDK-activating kinase (CAK), responsible for activating other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[6] Inhibition of CDK7 can, therefore, lead to cell cycle arrest, further contributing to its anti-cancer effects.
Caption: Dual role of CDK7 in T-ALL.
THZ1: A Potent Covalent CDK7 Inhibitor
THZ1 is a highly potent and selective covalent inhibitor of CDK7.[4] It achieves its selectivity by forming a covalent bond with a unique cysteine residue (C312) located outside of the ATP-binding pocket of CDK7.[4] This irreversible binding leads to sustained inhibition of CDK7's kinase activity.
Performance of THZ1 in T-ALL Models
Experimental data from multiple studies have demonstrated the significant anti-leukemic activity of THZ1 in various T-ALL cell line models.
Table 1: In Vitro Efficacy of THZ1 in T-ALL Cell Lines
| Cell Line | IC50 (72h) | Key Observations | Reference |
| Jurkat | 50 nM | Potent inhibition of proliferation. | [4] |
| Loucy | 0.55 nM | Exceptional sensitivity to THZ1. | [4] |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
The exceptional sensitivity of the Loucy cell line to THZ1 highlights the potential for targeting CDK7 in specific subtypes of T-ALL that are highly dependent on transcriptional regulation.[4]
Mechanistic Insights from Experimental Data
Table 2: Mechanistic Effects of THZ1 in T-ALL Models
| Experimental Assay | Key Findings | Reference |
| Western Blot | - Dose-dependent decrease in RNAPII CTD phosphorylation at Ser2, Ser5, and Ser7. - Reduction in the phosphorylation of CDK1 and CDK2. | [4] |
| RNA Sequencing | - Global reduction in steady-state mRNA levels. - Preferential downregulation of genes associated with super-enhancers, including RUNX1. | [4] |
| Cell Cycle Analysis | - Induction of cell cycle arrest. | [4] |
| Apoptosis Assays | - Induction of apoptosis in T-ALL cell lines. | [4] |
These findings collectively demonstrate that THZ1 exerts its anti-T-ALL effects by disrupting the core transcriptional machinery and inducing cell cycle arrest, ultimately leading to apoptosis. The preferential targeting of super-enhancer-driven oncogenes like RUNX1 provides a strong rationale for its efficacy in this disease.[4]
Caption: Mechanism of action of THZ1 in T-ALL.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key methodologies used to evaluate THZ1 in T-ALL models.
Cell Viability Assay
-
Principle: To determine the concentration of THZ1 that inhibits cell growth.
-
Method: T-ALL cell lines (e.g., Jurkat, Loucy) are seeded in 96-well plates and treated with a range of THZ1 concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The IC50 value is calculated from the dose-response curve.
Western Blotting
-
Principle: To detect and quantify the levels of specific proteins and their phosphorylation status.
-
Method: T-ALL cells are treated with THZ1 for a defined time. Cells are then lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for proteins of interest (e.g., phospho-RNAPII Ser2, Ser5, Ser7, total RNAPII, phospho-CDK1/2, total CDK1/2, and a loading control like β-actin). Following incubation with a secondary antibody conjugated to an enzyme, the protein bands are visualized using a chemiluminescent substrate.
RNA Sequencing (RNA-seq)
-
Principle: To perform a genome-wide analysis of gene expression changes following THZ1 treatment.
-
Method: T-ALL cells are treated with THZ1 or a vehicle control. Total RNA is extracted, and its quality is assessed. RNA-seq libraries are then prepared, which involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. The libraries are then sequenced using a next-generation sequencing platform. The resulting sequence reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by THZ1.
Caption: Experimental workflow for THZ1 evaluation.
This compound: An Uncharacterized Inhibitor in T-ALL
As of the latest review of scientific literature, there is a notable absence of published, peer-reviewed studies detailing the activity of this compound in T-ALL models. While it is listed by some commercial vendors as a CDK7 inhibitor with antitumor activity, the supporting data for this claim in the context of T-ALL is not publicly available.[7] Therefore, a direct comparison with THZ1 in terms of efficacy, mechanism of action, and experimental protocols in T-ALL is not feasible at this time.
Conclusion
THZ1 has demonstrated significant preclinical activity against T-ALL models by effectively targeting the dual roles of CDK7 in transcription and cell cycle regulation. Its ability to disrupt the transcriptional program of T-ALL cells, particularly those dependent on super-enhancer-driven oncogenes, makes it a promising therapeutic agent. In contrast, the lack of available data on this compound in T-ALL prevents any meaningful comparison. Further research and publication of experimental data are necessary to evaluate the potential of this compound as a therapeutic agent for T-ALL and to compare its performance against established CDK7 inhibitors like THZ1. Researchers in the field are encouraged to consult the primary literature for the most detailed and up-to-date information.
References
- 1. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imtm.cz [imtm.cz]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Covalent CDK7 Inhibitors: Unraveling the Landscape of Transcriptional and Cell Cycle Control
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cdk7-IN-22 and other prominent covalent Cyclin-Dependent Kinase 7 (CDK7) inhibitors. We delve into their biochemical and cellular performance, backed by experimental data, to offer a comprehensive overview of their therapeutic potential.
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, driving cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in transcription initiation.[2][3] Covalent inhibitors of CDK7, which form a permanent bond with a specific cysteine residue (Cys312) near the active site, have demonstrated potent and selective activity, making them a promising class of anti-cancer agents.[4][5]
This guide will compare the biochemical potency, selectivity, and cellular activity of this compound with other well-characterized covalent CDK7 inhibitors, including THZ1, YKL-5-124, and SY-1365.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (how strongly it binds to its target) and selectivity (its ability to inhibit the target kinase over other kinases). High potency at low concentrations and minimal off-target effects are desirable characteristics. The following table summarizes the available biochemical data for key covalent CDK7 inhibitors.
| Inhibitor | CDK7 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | CDK9 IC50 (nM) | CDK2 IC50 (nM) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [6] |
| THZ1 | ~9.7 (in vitro) | Equipotent to CDK7 | Equipotent to CDK7 | 3020 | 1300 | [7] |
| YKL-5-124 | 9.7 | No inhibition at tested concentrations | No inhibition at tested concentrations | 3020 | 1300 | [7] |
| SY-1365 | 369 (at 2 mM ATP) | >2000 | Data not available | >2000 | >2000 | [4][8] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
Summary of Findings:
-
This compound: While described as a selective CDK7 inhibitor with antitumor activity, specific biochemical data such as IC50 values are not publicly available, precluding a direct quantitative comparison.[6]
-
THZ1: The first-in-class covalent CDK7 inhibitor, THZ1, demonstrates high potency for CDK7. However, it also exhibits significant off-target activity against CDK12 and CDK13, which can confound the interpretation of its biological effects.[7][9]
-
YKL-5-124: Developed to improve upon the selectivity of THZ1, YKL-5-124 shows comparable potency to THZ1 for CDK7 but with markedly improved selectivity, showing no significant inhibition of CDK12 or CDK13.[7][9] This makes it a more specific tool for probing the function of CDK7.
-
SY-1365: Another highly selective covalent inhibitor, SY-1365 (mevociclib), also displays a favorable selectivity profile over other CDKs.[4][8]
Cellular Activity and Phenotypic Effects
The ultimate measure of an inhibitor's utility is its effect on cellular processes. Covalent CDK7 inhibitors have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
| Inhibitor | Primary Cellular Effect | Key Findings | Reference |
| This compound | Antitumor activity | Selective for CDK7. Further details on cellular mechanism are limited. | [6] |
| THZ1 | Inhibition of super-enhancer associated gene expression, cell cycle arrest | Potent anti-proliferative effects, but off-target effects on CDK12/13 contribute to its transcriptional suppression phenotype. | [5][7] |
| YKL-5-124 | G1/S phase cell cycle arrest, inhibition of E2F-driven gene expression | Demonstrates a predominant cell cycle phenotype with weaker effects on global transcription compared to THZ1, highlighting the importance of CDK12/13 inhibition for the strong transcriptional effects of THZ1. | [7][9] |
| SY-1365 | Inhibition of RNAPII CTD phosphorylation, cell cycle arrest, and apoptosis | Shows potent anti-proliferative activity in a broad range of cancer cell lines. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of covalent CDK7 inhibitors and the experimental approaches used to characterize them, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of covalent CDK7 inhibitors.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of the target kinase by 50%.
Objective: To determine the IC50 value of a test compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]
-
ATP (at a concentration close to the Km for CDK7)
-
Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[11]
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted compound to the wells of a microplate.
-
Add the CDK7 enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.[10]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
The luminescence signal, which is proportional to kinase activity, is measured using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor is interacting with its intended target within a cellular context by measuring the phosphorylation of a known downstream substrate.
Objective: To assess the inhibition of CDK7 activity in cells by measuring the phosphorylation of RNA Polymerase II.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HCT116)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser5, anti-phospho-RNAPII Ser2, anti-total RNAPII, anti-CDK7, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration in the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of phosphorylation relative to the total protein and loading control.
Conclusion
The development of covalent CDK7 inhibitors represents a significant advancement in targeting the transcriptional and cell cycle machinery of cancer cells. While THZ1 paved the way, its off-target effects necessitated the development of more selective agents. YKL-5-124 and SY-1365 have emerged as highly potent and selective covalent inhibitors, providing more precise tools to dissect the roles of CDK7 and offering promising therapeutic candidates.
Information on this compound is currently limited in the public domain, preventing a detailed comparative analysis. As more data becomes available, its position within the landscape of covalent CDK7 inhibitors will become clearer. For now, the field continues to benefit from the availability of highly selective probes like YKL-5-124 and clinical candidates like SY-1365, which are crucial for advancing our understanding of CDK7 biology and its therapeutic targeting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.cn [documents.thermofisher.cn]
- 11. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to In Vivo Target Engagement Validation of Cdk7 Inhibitors
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of Cyclin-Dependent Kinase 7 (CDK7) inhibitors, with a focus on Cdk7-IN-22 and other prominent alternatives. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques in their own work.
Introduction to CDK7 as a Therapeutic Target
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[4][5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation and elongation of transcription.[1][2] Due to its central role in these fundamental cellular processes, which are often dysregulated in cancer, CDK7 has emerged as a promising target for anti-cancer therapies.[3][7][8]
A critical step in the preclinical development of any CDK7 inhibitor is the demonstration of target engagement in a living organism (in vivo). This validation ensures that the compound reaches its intended target and exerts its mechanism of action, providing a crucial link between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Overview of CDK7 Inhibitors
Several small molecule inhibitors of CDK7 have been developed, broadly categorized as either covalent or non-covalent (reversible) inhibitors. These compounds serve as valuable tools for studying CDK7 biology and as potential therapeutics.
| Inhibitor | Type | Notes |
| This compound | Covalent | A research compound with antitumor activity and selectivity for CDK7.[9] |
| THZ1 | Covalent | A widely studied covalent inhibitor with potent anti-tumor activity. It is also known to inhibit CDK12 and CDK13.[10] |
| YKL-5-124 | Covalent | Developed to be more specific for CDK7 than THZ1, with no significant inhibitory activity against CDK12 and CDK13.[2][10] |
| SY-5609 | Non-covalent | A selective, reversible CDK7 inhibitor that has entered clinical trials for the treatment of advanced solid tumors.[7][10] |
| BS-181 | Non-covalent | One of the first highly selective CDK7 inhibitors, which has been shown to inhibit cancer cell proliferation.[10][11] |
| ICEC0942 (CT7001) | Non-covalent | A selective CDK7 inhibitor that has progressed to Phase I clinical trials.[7][11] |
In Vivo Target Engagement Validation Strategies
Validating that a CDK7 inhibitor is engaging its target in vivo typically involves measuring the modulation of downstream substrates. These pharmacodynamic (PD) biomarkers can confirm the mechanism of action and help establish a dose-response relationship.
Assessment of RNA Polymerase II CTD Phosphorylation
The most direct and widely used method to confirm CDK7 target engagement is to measure the phosphorylation status of its primary transcription-related substrate, the C-terminal domain (CTD) of RNA polymerase II (Pol II). CDK7 directly phosphorylates serine 5 (Ser5) and serine 7 (Ser7) of the Pol II CTD.[12]
-
Experimental Approach: Tumor xenografts or tissues from treated animals are collected, and protein lysates are analyzed by Western blotting using antibodies specific for phospho-Ser5 and phospho-Ser7 of Pol II. A dose-dependent reduction in these phosphorylation marks indicates successful target engagement by the CDK7 inhibitor.[12]
Analysis of Cell Cycle CDK Phosphorylation
As a key component of the CAK complex, CDK7 activates other CDKs by phosphorylating a conserved threonine residue in their T-loop.[5] Assessing the phosphorylation status of these downstream CDKs can serve as another indicator of target engagement.
-
Experimental Approach: Similar to the Pol II CTD analysis, tissue lysates are probed via Western blot with antibodies specific for the phosphorylated (active) forms of CDK1 (p-Thr161) and CDK2 (p-Thr160). A decrease in the levels of these phosphorylated proteins following treatment suggests inhibition of CDK7's CAK activity.[5]
Gene Expression Profiling
Inhibition of CDK7's transcriptional activity is expected to lead to changes in the expression of a specific set of genes, particularly those with super-enhancers that are highly dependent on continuous transcription, such as the MYC oncogene.[4]
-
Experimental Approach: RNA sequencing (RNA-seq) is performed on tissue samples from treated and control animals to identify differentially expressed genes. A significant downregulation of known CDK7-dependent transcripts provides evidence of target engagement and its functional consequences.
Comparison of In Vivo Target Engagement Biomarkers
| Biomarker | Method | Pros | Cons |
| p-Pol II (Ser5/Ser7) | Western Blot, IHC | Direct measure of transcriptional inhibition by CDK7. Relatively straightforward and widely used. | Antibody quality can be variable. May not capture the full spectrum of CDK7 activity. |
| p-CDK1 (Thr161) / p-CDK2 (Thr160) | Western Blot | Directly assesses the impact on CDK7's cell cycle-related function (CAK activity). | Phosphorylation can be influenced by other signaling pathways. |
| Downstream Gene Expression (e.g., MYC) | RNA-seq, qRT-PCR | Provides a functional readout of transcriptional inhibition. Can identify sensitive and resistant tumor types. | An indirect measure of target engagement. Can be influenced by other factors affecting transcription. |
| Ki67 Staining | Immunohistochemistry (IHC) | A general marker of cell proliferation that can be reduced by CDK7 inhibition. | Not specific to CDK7 inhibition; many anti-cancer agents reduce proliferation. |
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
-
Tissue Lysis: Excised tissues or tumors are snap-frozen in liquid nitrogen. The frozen tissue is then homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-Pol II (Ser5/Ser7), p-CDK1 (Thr161), or p-CDK2 (Thr160). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Total protein levels for each target (e.g., total Pol II, total CDK1) and a housekeeping protein (e.g., GAPDH or β-actin) should be used for normalization.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: CDK7 Signaling and Inhibition.
Caption: In Vivo Target Engagement Workflow.
Conclusion
Validating the in vivo target engagement of CDK7 inhibitors like this compound is a critical step in their preclinical development. A multi-faceted approach, combining the analysis of direct substrate phosphorylation (p-Pol II, p-CDKs) with functional readouts like gene expression profiling, provides the most robust evidence of a compound's mechanism of action in a living system. The methodologies and biomarkers outlined in this guide offer a framework for the rigorous evaluation of this important class of anti-cancer agents.
References
- 1. Frontiers | Global trends and topics in CDK7 inhibitor research: a bibliometric analysis [frontiersin.org]
- 2. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK7 in oncology: The avenue forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Efficacy and Molecular Mechanism of Targeting CDK7-Dependent Transcriptional Addiction in Ovarian Cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Unlocking Precision Oncology: A Comparative Guide to Cdk7-IN-22 Biomarker Discovery for Patient Stratification
For Researchers, Scientists, and Drug Development Professionals
The emergence of selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors marks a significant advancement in targeted cancer therapy. Cdk7-IN-22, a selective inhibitor of CDK7, has shown promising antitumor activity. A critical challenge in its clinical development is the identification of predictive biomarkers to stratify patient populations most likely to respond to treatment. This guide provides a comparative analysis of this compound, contextualized with other notable CDK7 inhibitors, and outlines robust experimental methodologies for biomarker discovery, empowering researchers to design effective patient stratification strategies.
The Central Role of CDK7 in Cancer
CDK7 is a key regulator of two fundamental cellular processes: cell cycle progression and transcription. It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a crucial step for the initiation and elongation of transcription. In many cancers, there is a heightened dependence on transcriptional processes to maintain their malignant state, making CDK7 an attractive therapeutic target. By inhibiting CDK7, compounds like this compound can simultaneously halt cell proliferation and disrupt the transcriptional machinery that fuels cancer growth.
Comparative Analysis of Selective CDK7 Inhibitors
While specific preclinical data for this compound is emerging, we can contextualize its potential by comparing it with other well-characterized selective CDK7 inhibitors. The following table summarizes key performance metrics, highlighting the therapeutic window and potential selectivity advantages.
| Inhibitor | Target | IC50 (CDK7) | Selectivity Profile | Key Findings & Potential Biomarkers |
| This compound (proxy data) | CDK7 | < 50 nM | >10-fold selective over other kinases. | Selective antitumor activity. Potential for biomarkers related to transcriptional addiction. |
| THZ1 | Covalent CDK7 | 3.2 nM (binding affinity) | Also inhibits CDK12/13. | Effective in MYC-dependent cancers. MYC amplification may predict sensitivity.[1][2] |
| SY-1365 | Covalent CDK7 | 369 nM (at 2 mM ATP) | Selective over CDK2, CDK9, and CDK12.[3] | Shows activity in various cancer cell lines. |
| SY-5609 | Non-covalent CDK7 | 0.065 nM (KD) | Highly selective over CDK2, CDK9, and CDK12.[3] | Effective in preclinical models of triple-negative breast cancer and small cell lung cancer.[3] |
| ICEC0942 (Samuraciclib) | CDK7 | 40 nM | 15-fold selective over CDK2, 30-fold over CDK9.[4] | Sensitivity is associated with active mTOR signaling.[5][6] |
| TGN-1062 | CDK7 | < 0.508 nM (cellular assay) | Selective and reversible. | Decreases RNA Pol II phosphorylation and MYC expression in vivo.[7] |
Biomarker Discovery for Patient Stratification
The identification of robust biomarkers is paramount for the successful clinical translation of this compound. Based on the mechanism of action of CDK7 inhibitors, several promising avenues for biomarker discovery are being explored.
Potential Predictive Biomarkers:
-
High c-MYC Expression: Cancers driven by the oncogene c-MYC exhibit a strong reliance on continuous transcription, a state often referred to as "transcriptional addiction." These tumors are particularly vulnerable to CDK7 inhibition. High levels of c-MYC protein or gene amplification could serve as a predictive biomarker for sensitivity to this compound.
-
Activated mTOR Signaling Pathway: Preclinical studies with the CDK7 inhibitor ICEC0942 have shown that cancer cells with active mTOR signaling are more sensitive to treatment.[5][6] The status of key mTOR pathway proteins (e.g., phosphorylated S6 ribosomal protein) could be investigated as a potential biomarker.
-
Elevated CDK7 Expression: In several cancer types, including non-small cell lung cancer and osteosarcoma, high expression of CDK7 has been correlated with poorer prognosis. While not a direct predictor of response, high CDK7 expression may indicate a greater dependency on this kinase for survival, suggesting a potential therapeutic window for inhibitors like this compound.
Experimental Protocols for Biomarker Discovery
Robust and reproducible experimental protocols are essential for validating potential biomarkers. Below are detailed methodologies for key experiments in the context of this compound research.
Cell Viability Assays (MTT/CCK-8)
Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of cancer cell lines with varying molecular profiles.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.
Western Blotting for Pharmacodynamic and Predictive Biomarkers
Objective: To assess the effect of this compound on target engagement (p-RNA Pol II) and potential predictive biomarkers (c-MYC, p-S6).
Protocol:
-
Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RNA Pol II (Ser2/Ser5), total RNA Pol II, c-MYC, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
RNA-Sequencing for Gene Expression Signatures
Objective: To identify a gene expression signature that predicts sensitivity or resistance to this compound.
Protocol:
-
Cell Treatment and RNA Extraction: Treat a panel of cancer cell lines with this compound or vehicle control. Extract total RNA using a commercially available kit.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from high-quality RNA samples (RIN > 8). Perform paired-end sequencing on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome and quantify gene expression levels.
-
Perform differential gene expression analysis between sensitive and resistant cell lines (based on IC50 values) at baseline and after treatment.
-
Use bioinformatics tools to identify a gene signature that correlates with sensitivity to this compound.
-
Validate the signature in an independent dataset or in patient tumor samples.
-
Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo efficacy of this compound and validate candidate biomarkers in a more clinically relevant model.
Protocol:
-
Model Establishment: Implant fresh tumor tissue from cancer patients subcutaneously into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment (this compound) and control (vehicle) groups.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, harvest the tumors for pharmacodynamic and biomarker analysis.
-
Biomarker Analysis: Analyze the expression of candidate biomarkers (e.g., c-MYC, p-S6) in the PDX tumors by immunohistochemistry (IHC) or western blotting to correlate their levels with treatment response.
Visualizing the Path to Personalized Medicine
To further elucidate the concepts discussed, the following diagrams illustrate the CDK7 signaling pathway and a typical workflow for biomarker discovery.
Caption: this compound inhibits both transcriptional and cell cycle functions of CDK7.
Caption: A streamlined workflow for this compound biomarker discovery and validation.
Conclusion
The successful clinical development of this compound will be significantly enhanced by a robust biomarker strategy. This guide provides a framework for comparing this compound with other inhibitors and outlines key experimental approaches for identifying and validating predictive biomarkers. By focusing on markers of transcriptional addiction, such as high c-MYC expression, and other signaling pathways like mTOR, researchers can pave the way for patient stratification, ultimately leading to more effective and personalized cancer therapies. The provided protocols and visualizations serve as a practical resource for scientists and drug developers dedicated to advancing precision oncology.
References
- 1. Alterations and Co-Occurrence of C-MYC, N-MYC, and L-MYC Expression are Related to Clinical Outcomes in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 3. imtm.cz [imtm.cz]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. rna-seqblog.com [rna-seqblog.com]
Cdk7-IN-22 head-to-head comparison with other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] This guide provides an objective, data-driven comparison of several prominent CDK7 inhibitors, offering insights into their potency, selectivity, and mechanisms of action. While this guide aims to be comprehensive, specific comparative data for Cdk7-IN-22 was not publicly available at the time of this writing. Therefore, the focus of this comparison will be on other well-characterized CDK7 inhibitors.
Introduction to CDK7 Inhibition
CDK7 is a core component of two crucial cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1] As part of CAK, CDK7 phosphorylates and activates other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1] Within TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[1] The dual function of CDK7 makes it an attractive target for cancer therapy, as its inhibition can simultaneously halt cell proliferation and disrupt the transcriptional programs that cancer cells heavily rely on.[1]
Comparative Analysis of CDK7 Inhibitors
This section provides a head-to-head comparison of key CDK7 inhibitors based on their biochemical potency, selectivity against other kinases, and cellular activity.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of several CDK7 inhibitors against CDK7 and other related kinases. Lower IC50 values indicate greater potency.
| Inhibitor | CDK7 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Reference |
| YKL-5-124 | 9.7 | 1300 | 3020 | >1000 | >1000 | [3] |
| THZ1 | 53.5 (at 1mM ATP) | - | - | equipotent to CDK7 | equipotent to CDK7 | [3] |
| SY-351 | 23 | 321 | 226 | 367 | - | [4] |
| SY-1365 | 369 (at 2mM ATP) | >2000 | >2000 | >2000 | - | [5] |
| SY-5609 | - (Kd = 0.065 nM) | Ki/KD >40,000 | Ki/KD >13,000 | Ki/KD >15,000 | - | [5] |
| BS-181 | - | <1000 | - | - | - | [6] |
| LDC4297 | - | 6 | - | - | - | [6] |
| Flavopiridol | 10 | 100 | 10 | - | - | [7] |
| (R)-Roscovitine | 500 | 100 | 800 | - | - | [7] |
| AT7519 | - | 44 | <10 | - | - | [7] |
| SNS-032 | 62 | 38-48 | 4 | - | - | [2] |
Note: Assay conditions, such as ATP concentration, can significantly impact IC50 values. Direct comparison should be made with caution.
Kinase Selectivity
Selectivity is a crucial attribute of a kinase inhibitor, as off-target effects can lead to toxicity. Kinome profiling is used to assess the selectivity of an inhibitor against a broad panel of kinases.
YKL-5-124 demonstrates high selectivity for CDK7 over the structurally related kinases CDK12 and CDK13, a significant advantage over the broader spectrum inhibitor THZ1 , which is equipotent against all three.[3] SY-351 also shows good selectivity for CDK7, with greater than 10-fold selectivity against CDK2, CDK9, and CDK12 in biochemical assays.[4] At a concentration of 1µM, SY-351 inhibited only six other kinases by more than 50% in a panel of 252.[4] SY-5609 exhibits exceptional selectivity, with Ki/KD ratios indicating over 13,000-fold selectivity for CDK7 over CDK9 and CDK12, and over 40,000-fold selectivity over CDK2.[5] In a screen against 485 kinases, SY-5609 at 1 µM inhibited only 9 kinases by ≥ 70%.[5] In contrast, older, first-generation pan-CDK inhibitors like Flavopiridol and (R)-Roscovitine show broader activity across multiple CDKs.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CDK7 signaling pathway and a general workflow for evaluating CDK7 inhibitors.
Caption: CDK7's dual role in cell cycle and transcription.
Caption: General workflow for CDK7 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of common protocols used in the characterization of CDK7 inhibitors.
In Vitro Kinase Assay (Example for IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of CDK7 in a controlled, cell-free environment.
Objective: To determine the IC50 value of a test compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration near the Km for CDK7)
-
CDK7 peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the CDK7 enzyme complex, and the peptide substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™ Example)
This assay quantifies the binding of an inhibitor to its target kinase within living cells.
Objective: To measure the intracellular target engagement and determine the cellular IC50 of a test compound for CDK7.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-CDK7 fusion vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-12 (or other suitable tracer)
-
Test compound (serially diluted)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-CDK7 fusion vector and plate in 96-well plates.
-
After 24 hours, prepare serial dilutions of the test compound.
-
Add the NanoBRET™ tracer to the cells, followed by the addition of the test compound dilutions.
-
Equilibrate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460nm) and acceptor emission (Tracer, >600nm).
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
The BRET ratio will decrease as the test compound displaces the tracer from the NanoLuc®-CDK7 fusion protein.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.
Western Blot for Phospho-Protein Analysis
This technique is used to assess the downstream cellular effects of CDK7 inhibition, such as changes in the phosphorylation status of its substrates.
Objective: To determine the effect of a CDK7 inhibitor on the phosphorylation of CDK7 substrates like RNA Polymerase II CTD (Ser5) and CDK2 (Thr160).
Materials:
-
Cancer cell line of interest (e.g., HAP1, Jurkat)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Test compound
-
Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser5, anti-phospho-CDK2 Thr160, and antibodies for total proteins as loading controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to a desired confluency and treat with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the effect of the inhibitor.
Conclusion
The development of potent and selective CDK7 inhibitors represents a promising therapeutic strategy in oncology. While compounds like YKL-5-124 and SY-5609 demonstrate high selectivity for CDK7, others such as THZ1 have a broader inhibition profile that includes CDK12 and CDK13. The choice of an optimal CDK7 inhibitor for therapeutic development will depend on a careful balance of potency, selectivity, and the specific molecular vulnerabilities of the targeted cancer. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel CDK7 inhibitors. As research in this area continues, a deeper understanding of the nuanced roles of CDK7 and the consequences of its inhibition will be crucial for translating these promising compounds into effective cancer therapies.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imtm.cz [imtm.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profiles of CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to cyclin-dependent kinase (CDK) inhibitors is a significant challenge in cancer therapy. Understanding the cross-resistance profiles of these agents is crucial for developing effective sequential and combination treatment strategies. This guide provides a comparative analysis of the cross-resistance profiles of various CDK inhibitors, with a focus on CDK7 inhibitors and their relationship with other CDK-targeting compounds. While specific preclinical data for Cdk7-IN-22 is limited in the public domain, this guide leverages available experimental data for other well-characterized CDK inhibitors to illuminate key principles of cross-resistance.
Data Presentation: Quantitative Comparison of CDK Inhibitor Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various CDK inhibitors in sensitive parental cell lines and their resistant counterparts. This data highlights the shifts in sensitivity and the patterns of cross-resistance.
Table 1: Cross-Resistance Profile of CDK4/6 Inhibitors in Palbociclib-Resistant Breast Cancer Cell Lines
| Cell Line | Inhibitor | IC50 (Parental, sensitive) | IC50 (Resistant) | Fold-Resistance | Primary Resistance Mechanism |
| MCF-7 (ER+) | Palbociclib | 1.8 µM[1] | 16.7 µM[1] | ~9.3x | Downregulation of CDKN2B[1] |
| Abemaciclib | 0.35 µM[1] | 6.8 µM[1] | ~19.4x | Cross-resistance observed[1] | |
| T47D (ER+) | Palbociclib | Not specified | Not specified | ~3x[1] | Downregulation of CDKN2B[1] |
| Abemaciclib | 0.5 µM[1] | 10.72 µM[1] | ~21.4x | Cross-resistance observed[1] | |
| KB-3-1 | Palbociclib | 5.014 µM[2] | 22.573 µM (in KB-C2) | ~4.5x | ABCB1 overexpression[2] |
| SW620 | Palbociclib | 3.921 µM[2] | 9.045 µM (in SW620/Ad300) | ~2.3x | ABCB1 overexpression[2] |
Table 2: Cross-Resistance Profile of CDK7 Inhibitors in THZ1-Resistant Neuroblastoma Cell Lines
| Cell Line | Inhibitor | IC50 (Parental, THZ1-sensitive) | IC50 (THZ1-Resistant) | Fold-Resistance | Notes |
| NB-EBC1 | THZ1 | 2-16 nM[3] | >500 nM[3] | >31-250x | Resistance mediated by ABCB1/ABCG2 upregulation[3] |
| THZ531 (CDK12/13 > CDK7) | Potent[3] | Ineffective[3] | High | Substrate of ABC transporters[3] | |
| Dinaciclib (pan-CDK) | Potent | Ineffective | High | Substrate of ABCB1[3] | |
| E9 (novel CDK inhibitor) | Not specified | 8-40 nM[3] | - | Not a substrate for ABCB1 or ABCG2[3] | |
| Ribociclib (CDK4/6) | Less potent | - | - | [3] | |
| Palbociclib (CDK4/6) | Less potent | - | - | [3] |
Table 3: Sensitivity of Non-Covalent vs. Covalent CDK7 Inhibitors in a Samuraciclib-Resistant Prostate Cancer Cell Line
| Cell Line | Inhibitor | IC50 (Parental) | IC50 (Samuraciclib-Resistant, D97N mutant) | Fold-Resistance | Binding Mode |
| 22Rv1 | Samuraciclib | Not specified | Significantly increased | High | Non-covalent |
| Other non-covalent CDK7i | Sensitive | Resistant | High | Non-covalent | |
| Covalent CDK7i (e.g., THZ1) | Sensitive | Sensitive | No change | Covalent |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of cross-resistance studies.
Generation of CDK Inhibitor-Resistant Cell Lines
A common method for developing drug-resistant cell lines involves continuous exposure to escalating concentrations of the inhibitor.
-
Initial Seeding and IC50 Determination: Plate parental cells at a low density in appropriate culture medium. After 24 hours, treat cells with a range of inhibitor concentrations to determine the initial IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Dose Escalation: Culture parental cells in the presence of the CDK inhibitor at a concentration equal to or slightly above the IC50.
-
Monitoring and Sub-culturing: Monitor the cells for growth. When the cells resume a normal growth rate, subculture them and increase the inhibitor concentration by a small increment (e.g., 1.5-2 fold).
-
Repeat Cycles: Repeat the dose escalation and sub-culturing process over several months.
-
Confirmation of Resistance: Periodically, assess the IC50 of the resistant cell population to determine the fold-resistance compared to the parental cells. A significant increase in IC50 (typically >3-fold) indicates the development of resistance.[4]
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution.
Cell Viability and Proliferation Assays
These assays are fundamental for quantifying the cytotoxic and cytostatic effects of CDK inhibitors.
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the CDK inhibitor for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[4]
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Follow the same initial steps of cell seeding and treatment as the MTT assay.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer. This assay is generally more sensitive than colorimetric assays.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to CDK inhibitor resistance.
Caption: Overview of CDK7's dual role in cell cycle and transcription.
Caption: Key mechanisms of resistance to CDK4/6 and CDK7 inhibitors.
Caption: Workflow for generating and characterizing resistant cell lines.
Discussion of Cross-Resistance Profiles
The experimental data reveals distinct patterns of cross-resistance among CDK inhibitors, which are largely dictated by the specific mechanism of resistance and the inhibitor's mode of action.
CDK4/6 Inhibitors: Acquired resistance to one CDK4/6 inhibitor, such as palbociclib, frequently leads to cross-resistance to other CDK4/6 inhibitors like abemaciclib.[1][5] This is often due to alterations in the target pathway that render it insensitive to this class of drugs. For example, loss of the retinoblastoma (Rb) protein, a key downstream target of CDK4/6, or amplification of Cyclin E, which drives CDK2-dependent cell cycle progression, can bypass the need for CDK4/6 activity.[6] Another identified mechanism is the downregulation of the CDK inhibitor CDKN2B.[1] Interestingly, resistance to CDK4/6 inhibitors does not typically confer broad cross-resistance to conventional chemotherapeutic agents.[5] However, overexpression of the ABCB1 transporter has been shown to mediate resistance to palbociclib, suggesting a potential for cross-resistance to other drugs that are substrates of this efflux pump.[2]
CDK7 Inhibitors: The cross-resistance profile of CDK7 inhibitors is more nuanced and appears to be highly dependent on the inhibitor's chemical properties, specifically whether it binds covalently or non-covalently to its target.
-
Non-Covalent vs. Covalent Inhibition: A pivotal study demonstrated that resistance to the non-covalent, ATP-competitive CDK7 inhibitor samuraciclib can be acquired through a specific point mutation (D97N) in the CDK7 kinase domain. This mutation reduces the binding affinity of non-covalent inhibitors but, critically, does not affect the sensitivity to covalent CDK7 inhibitors like THZ1. This is because covalent inhibitors form a permanent bond with a cysteine residue outside the ATP-binding pocket, making them less susceptible to resistance mutations within the active site.
-
ABC Transporter-Mediated Resistance: For some CDK7 inhibitors, including the covalent inhibitor THZ1, a primary mechanism of acquired resistance is the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2.[3] These efflux pumps actively remove the drug from the cell, reducing its intracellular concentration and efficacy. This mechanism can lead to cross-resistance to other compounds that are also substrates of these transporters, including certain other CDK inhibitors and conventional chemotherapies.[3] However, novel CDK inhibitors that are not substrates for these transporters, such as the investigational compound E9, have been shown to overcome this form of resistance.[3]
Implications for this compound: While specific data on this compound is scarce, its cross-resistance profile would likely be predicted by its mode of binding (covalent or non-covalent) and its susceptibility to efflux by ABC transporters. If this compound is a non-covalent inhibitor, it may be susceptible to resistance via mutations in the CDK7 active site. If it is a covalent inhibitor, it would likely be more resilient to such mutations but could be affected by ABC transporter upregulation.
Conclusion
The landscape of CDK inhibitor resistance is complex, with multiple mechanisms contributing to treatment failure. A thorough understanding of these mechanisms is paramount for the rational design of next-generation inhibitors and for optimizing treatment sequencing. For CDK4/6 inhibitors, cross-resistance within the class is a common feature. For CDK7 inhibitors, the distinction between covalent and non-covalent binding is a critical determinant of the cross-resistance profile, particularly in the context of on-target mutations. As more CDK inhibitors progress through clinical development, continued investigation into their respective resistance profiles will be essential for realizing their full therapeutic potential.
References
- 1. Loss of CDKN2B is a marker of resistance to CDK4/6 inhibitors in luminal breast cancer | BioWorld [bioworld.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cdk7-IN-22 On-Target Effects: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic methodologies for validating the on-target effects of Cdk7-IN-22, a small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The central principle of on-target validation is to determine whether the phenotypic effects of a chemical probe, such as this compound, are a direct consequence of its interaction with the intended target. Genetic methods provide a powerful orthogonal approach to confirm this by demonstrating that the genetic removal or depletion of the target protein phenocopies the effects of the chemical inhibitor.
CDK7 is a critical therapeutic target in oncology due to its dual roles in regulating the cell cycle and transcription. It acts as a CDK-activating kinase (CAK) by phosphorylating cell-cycle CDKs and is also a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1][2][3] Given these crucial functions, it is imperative to ensure that the effects observed with inhibitors like this compound are specifically due to CDK7 inhibition.
Comparative Overview of Validation Methodologies
The most robust validation strategies compare the cellular and molecular effects of this compound treatment with those induced by genetic perturbations that specifically target the CDK7 gene. The primary genetic methods include CRISPR/Cas9-mediated knockout and shRNA-mediated knockdown.
| Feature | Pharmacological Inhibition (this compound) | shRNA Knockdown | CRISPR/Cas9 Knockout |
| Principle | Small molecule binds to and inhibits CDK7 protein activity. | Induces degradation of CDK7 mRNA, reducing protein expression. | Creates permanent loss-of-function mutations in the CDK7 gene. |
| Speed | Fast-acting (minutes to hours). | Slower onset (days to establish knockdown). | Slowest (days to weeks for selection and validation). |
| Reversibility | Reversible upon washout (for non-covalent inhibitors). | Can be reversible using inducible systems. | Permanent and irreversible. |
| Off-Target Effects | Potential for kinase cross-reactivity and other non-specific effects. | Potential for off-target mRNA degradation.[4] | Potential for off-target DNA cleavage. |
| Completeness | Dose-dependent inhibition; may not achieve 100% target inactivation. | Typically results in incomplete protein depletion (knockdown). | Can achieve complete loss of protein expression (knockout). |
| Use Case | Acute functional studies, dose-response analysis, preclinical evaluation. | Validating inhibitor phenotypes, studying effects of partial loss-of-function. | Studying the effects of complete and permanent target loss.[5] |
Signaling Pathway of CDK7
CDK7 holds a central position in two fundamental cellular processes: cell cycle progression and gene transcription. As the catalytic subunit of the CAK complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle phase transitions.[2][6] As a component of the TFIIH complex, it phosphorylates serines 5 and 7 of the RNA Polymerase II C-terminal domain, a critical step for transcription initiation and elongation.[1][7]
Experimental Workflow for On-Target Validation
A parallel experimental design is crucial for comparing this compound with genetic methods. Wild-type cells are treated with the inhibitor, while in parallel, CDK7 is knocked down or knocked out in the same cell line. Both experimental arms are then subjected to the same panel of phenotypic and biochemical assays.
Quantitative Comparison of Expected Outcomes
If this compound is on-target, its effects should closely mirror those of CDK7 genetic ablation. The table below summarizes expected quantitative results from key validation assays based on published data for selective CDK7 inhibitors and genetic studies.
| Assay / Readout | Expected Outcome with this compound | Expected Outcome with CDK7 KO/KD | Rationale & References |
| Cell Proliferation | Dose-dependent decrease in cell viability (e.g., IC50 in nM range). | Significant reduction in colony formation and proliferation rate. | Both approaches should inhibit the growth of sensitive cancer cell lines.[8][9] |
| Cell Cycle Analysis | Accumulation of cells in the G1 phase; reduction in S phase population. | G1 phase arrest due to lack of CDK activation for S-phase entry. | CDK7 is required for the G1/S transition via its CAK activity.[8][10] |
| Apoptosis Assay | Dose-dependent increase in Annexin V positive cells. | Increased Annexin V staining following CDK7 depletion. | Loss of CDK7 function induces apoptosis in dependent cancer cells.[11] |
| p-RNA Pol II (Ser5) | Strong, dose-dependent reduction in phosphorylation signal via Western blot. | Marked decrease in Ser5 phosphorylation. | Direct measure of CDK7's transcriptional kinase activity within TFIIH.[7][11] |
| p-CDK2 (Thr160) | Dose-dependent reduction in phosphorylation signal via Western blot. | Significant decrease in Thr160 phosphorylation. | Direct measure of CDK7's CAK activity on a key cell cycle substrate.[8][10] |
| MYC/E2F Target Genes | Downregulation of MYC and E2F target gene expression (via RNA-seq/qPCR). | Downregulation of the same set of MYC and E2F target genes. | CDK7 inhibition preferentially affects transcription of genes associated with super-enhancers, including key oncogenes.[9][12] |
Key Experimental Protocols
CRISPR/Cas9-Mediated Knockout of CDK7
This protocol creates a permanent and complete loss of CDK7 function.
-
gRNA Design and Cloning: Design two or more unique guide RNAs (gRNAs) targeting early, constitutive exons of the CDK7 gene to maximize the chance of a frameshift mutation.[13] Synthesize and clone these gRNA sequences into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Lentivirus Production and Transduction: Co-transfect the gRNA/Cas9 plasmid with packaging plasmids into HEK293T cells to produce lentiviral particles. Harvest the virus-containing supernatant and use it to transduce the target cancer cell line.
-
Selection and Clonal Isolation: Select transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or FACS sorting into 96-well plates.
-
Validation of Knockout:
-
Western Blot: Screen expanded clones for the complete absence of the CDK7 protein band.
-
Sanger Sequencing: Perform genomic DNA extraction, PCR amplify the targeted region, and sequence to confirm the presence of insertion/deletion (indel) mutations.
-
shRNA-Mediated Knockdown of CDK7
This protocol reduces the amount of CDK7 protein by targeting its mRNA for degradation.
-
shRNA Design and Cloning: Design two or more short hairpin RNA (shRNA) sequences targeting the CDK7 mRNA.[14] Clone these into a suitable lentiviral vector (e.g., pLKO.1-puro). A non-targeting scrambled shRNA should be used as a negative control.
-
Lentivirus Production and Transduction: Produce and harvest lentivirus as described for the CRISPR protocol. Transduce the target cell line.
-
Selection: Select transduced cells with puromycin to generate a stable polyclonal population with reduced CDK7 expression.
-
Validation of Knockdown:
-
Quantitative RT-PCR (qPCR): Measure the reduction in CDK7 mRNA levels compared to the scrambled control. A knockdown efficiency of >70% is desirable.
-
Western Blot: Confirm a significant reduction in CDK7 protein levels.
-
Mutant Rescue Experiment
This experiment is the gold standard for proving that an observed phenotype is due to the loss of the target and not an off-target effect of the shRNA or gRNA.[4]
-
Generate a Rescue Construct: Obtain a cDNA clone for CDK7. Introduce silent point mutations into the region targeted by your specific shRNA or gRNA without altering the amino acid sequence. This makes the rescue construct's mRNA resistant to knockdown/knockout.
-
Express the Rescue Construct: Stably express the shRNA/gRNA-resistant CDK7 in the previously generated knockdown or knockout cell line.
-
Phenotypic Analysis: Assess whether the expression of the rescue CDK7 reverses the phenotype of interest (e.g., restores cell proliferation, rescues G1 arrest). A successful rescue strongly supports the on-target nature of the initial genetic perturbation and, by extension, the inhibitor. A kinase-dead mutant (e.g., Cdk7 K41A) can be used as a negative control, which should fail to rescue the phenotype.[10]
Logical Framework for On-Target Validation
The process of validation follows a clear logical structure based on the scientific method. The concordance between the pharmacological and genetic results provides strong evidence that the inhibitor's mechanism of action is on-target.
References
- 1. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. Secrets of a double agent: CDK7 in cell-cycle control and transcription | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 4. An inducible system for expression and validation of the specificity of short hairpin RNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A CRISPR screen identifies CDK7 as a therapeutic target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic inactivation of Cdk7 leads to cell cycle arrest and induces premature aging due to adult stem cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. addgene.org [addgene.org]
- 14. origene.com [origene.com]
Safety Operating Guide
Safe Disposal of Cdk7-IN-22: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Cdk7-IN-22, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), requires careful management throughout its lifecycle in the laboratory.[1] This guide provides essential information on the proper disposal procedures for this compound, in line with established safety protocols for hazardous chemical waste.
Hazard Assessment and Safety Data
| Hazard Classification (Based on Cdk7-IN-7) | GHS Precautionary Statements (Based on Cdk7-IN-7) |
| Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[2] |
| Acute aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product.[2] |
| Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment.[2] |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] | |
| P330: Rinse mouth.[2] | |
| P391: Collect spillage.[2] | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[2] |
Proper Disposal Procedures
All waste containing this compound, including unused compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Step 1: Segregation of Waste
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound, including stock solutions, experimental media, and rinsates, in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any liquid waste containing this compound down the drain.[3]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Aquatic Hazard").
Step 3: Storage of Waste
-
Store waste containers in a designated, secure area away from incompatible materials.[2] The storage area should be cool, dry, and well-ventilated.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and pickup scheduling.
Experimental Workflow and Signaling Pathway
Cdk7 is a key component of the transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[4][5] Inhibitors like this compound are utilized in research to probe these functions and as potential anticancer agents.
Caption: General experimental workflow for using this compound.
Caption: Simplified signaling pathway of CDK7 and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7-IN-7|2640208-01-9|MSDS [dcchemicals.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic inactivation of Cdk7 leads to cell cycle arrest and induces premature aging due to adult stem cell exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Cdk7-IN-22
Essential Safety and Handling Guide for Cdk7-IN-22
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective CDK7 inhibitor used in cancer research.[1][2] The following procedures are based on general laboratory safety principles and data from a safety data sheet (SDS) for a similar CDK7 inhibitor, CDK7-IN-7. It is imperative to obtain and consult the specific SDS for this compound from your supplier before handling this compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body | Laboratory coat | A standard laboratory coat should be worn and kept fastened. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols. |
Health Hazard Information
Based on the information for a similar compound, this compound should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
| Hazard Classification (based on CDK7-IN-7) | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] | Avoid release to the environment. Collect spillage.[3] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid the formation of dust and aerosols.[3]
-
Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
Storage:
-
Keep the container tightly sealed.[3]
-
Store in a cool, well-ventilated area.[3]
-
For long-term stability, it is recommended to store the compound as a powder at -20°C or in a solvent at -80°C.[3]
-
Protect from direct sunlight and sources of ignition.[3]
First Aid Measures
In the event of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops.[3] |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated, approved hazardous waste container.[3][4]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a sealed bag and disposed of as chemical waste.
-
Environmental Precaution: Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[3][4]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
